7-Chloro-1,8-naphthyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFMYNBQUTUEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535797 | |
| Record name | 7-Chloro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15944-34-0 | |
| Record name | 7-Chloro-1H-[1,8]naphthyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15944-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,8-naphthyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Chloro-1,8-naphthyridin-2-ol chemical properties and structure
An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-ol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties and Structure
This compound is a heterocyclic compound belonging to the naphthyridine class.[1] Its structure is characterized by a 1,8-naphthyridine core, with a chlorine atom substituted at the 7th position and a hydroxyl group at the 2nd position.[1] The compound exists in tautomeric equilibrium with its keto form, 7-chloro-1H-1,8-naphthyridin-2-one. This tautomerism is important for its chemical reactivity and biological interactions.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 7-chloro-1H-1,8-naphthyridin-2-one | [1] |
| CAS Number | 15944-34-0 | [1] |
| Molecular Formula | C₈H₅ClN₂O | [1][2] |
| Molecular Weight | 180.59 g/mol | [1][2] |
| Boiling Point | 404.688°C at 760 mmHg | [2] |
| Density | 1.419 g/cm³ | [2] |
| Canonical SMILES | C1=CC(=O)NC2=C1C=CC(=N2)Cl | [1] |
| InChI | InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) | [1] |
| InChI Key | VOFMYNBQUTUEOS-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various organic chemistry reactions. The Friedlander annulation is a common and effective method for constructing the 1,8-naphthyridine core.
Generalized Experimental Protocol: Friedlander Synthesis
This protocol outlines a general procedure for the synthesis of 1,8-naphthyridine derivatives, which can be adapted for this compound. The reaction involves the condensation of an o-amino-aromatic aldehyde or ketone with a compound containing a reactive methylene group.
Materials:
-
2-amino-3-formyl-6-chloropyridine (or similar precursor)
-
An active methylene compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., an ionic liquid like [Bmmim][Im] or a base like piperidine)[3]
-
Solvent (e.g., ethanol, or the ionic liquid can serve as the solvent)[3]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine precursor in the chosen solvent.
-
Addition of Reagents: Add the active methylene compound to the solution, followed by the catalyst.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solid product precipitates, it is collected by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), to yield the pure 1,8-naphthyridine derivative.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Caption: Generalized workflow for the synthesis and characterization.
Spectroscopic Data
General Protocol for Spectroscopic Analysis
Objective: To confirm the chemical structure and assess the purity of the synthesized compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. The distinct chemical shifts and coupling patterns of the aromatic protons and carbons will confirm the substitution pattern on the naphthyridine ring.[4][6]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Analysis: IR spectroscopy can be used to identify key functional groups. For 7-chloro-1H-1,8-naphthyridin-2-one, characteristic peaks for the N-H and C=O bonds would be expected.
-
Biological Activity and Applications
1,8-Naphthyridine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[7]
Overview of Biological Activities
-
Antimicrobial Properties: this compound has been shown to inhibit certain bacterial enzymes, indicating its potential as an antibacterial agent.[1] It serves as a key intermediate in the synthesis of antibiotics, particularly those related to the quinolones.[2]
-
Anticancer and Anti-inflammatory Activity: The broader class of 1,8-naphthyridines has demonstrated significant potential in developing anticancer and anti-inflammatory agents.[7][8]
-
Neurological Applications: Derivatives have been explored for treating neurological disorders, including Alzheimer's disease and depression.[7]
-
Enzyme Inhibition: The compound is utilized in studies of enzyme inhibition, which is crucial for designing molecules that can block specific enzymatic pathways.[2]
-
Mechanism of Action: At a molecular level, its activity often involves interactions with biomolecules like enzymes and receptors.[1] It can also influence cellular processes by modulating signaling pathways and gene expression, including those involved in cell cycle regulation and apoptosis.[1]
Caption: The role of the 1,8-naphthyridine scaffold in drug discovery.
Case Study: Pagoclone and GABAA Receptor Modulation
While this compound is primarily an intermediate, its derivatives have been developed into active pharmaceutical ingredients. A notable example is Pagoclone , an anxiolytic agent synthesized from a related precursor, 2-Amino-7-chloro-1,8-naphthyridine.[9] Pagoclone functions as a partial agonist at the γ-aminobutyric acid type A (GABAₐ) receptors in the brain.[9][10] It selectively binds to α2/α3 subtypes of the GABAₐ receptor, which are responsible for anxiolytic effects, while having lower efficacy at the α1 subtype associated with sedation.[10] This demonstrates the potential for developing highly specific drugs from the 1,8-naphthyridine scaffold.
Caption: Mechanism of action for Pagoclone at the GABAA receptor.
References
- 1. Buy this compound | 15944-34-0 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Pagoclone - Wikipedia [en.wikipedia.org]
- 10. Pagoclone | C23H22ClN3O2 | CID 131664 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Potential of 7-Chloro-1,8-naphthyridin-2-ol Derivatives: A Technical Overview
The 1,8-naphthyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its ability to bind to a wide range of biological targets.[1] This "privileged scaffold" is a core component of numerous synthetic compounds demonstrating a wide array of biological activities.[1][2] A derivative of this core, 7-Chloro-1,8-naphthyridin-2-ol, serves as a crucial starting material for synthesizing novel compounds with significant therapeutic potential.[3] Its derivatives have garnered considerable attention for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6] The presence of a chlorine atom at the 7-position and a hydroxyl group at the 2-position provides reactive sites for further chemical modifications, enabling the development of potent and selective therapeutic agents.[3]
This technical guide provides a comprehensive review of the biological activities of this compound derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Synthetic Pathways
The synthesis of this compound and its subsequent derivatives can be achieved through various chemical reactions. A common approach involves multi-component reactions, for instance, by reacting substituted aromatic aldehydes with 2-aminopyridine and cyanoacetate derivatives.[3] Another method is through dehydrogenative coupling, which involves the reaction of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst.[3] Once the core scaffold is formed, the chloro and hydroxyl groups can be modified to generate a library of derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 15944-34-0 [smolecule.com]
- 4. 1,8-Naphthyridin-2(1H)-one, 7-chloro- | Benchchem [benchchem.com]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photochemical Landscape of Naphthyridines: A Technical Guide for Material Science
For Researchers, Scientists, and Drug Development Professionals
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, are emerging as highly versatile building blocks in material science. Their rigid, planar structure, coupled with tunable electronic and photophysical properties, makes them prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), organic semiconductors, sensors, and nonlinear optics. This technical guide provides an in-depth exploration of the core photochemical properties of naphthyridine compounds, detailing experimental methodologies and presenting key data to facilitate their application in advanced materials.
Core Photophysical Properties of Naphthyridine Derivatives
The photochemical behavior of naphthyridine derivatives is intrinsically linked to their molecular structure, including the position of the nitrogen atoms, the nature and position of substituents, and the extent of π-conjugation. These structural modifications allow for the fine-tuning of their absorption and emission characteristics.
Absorption and Emission
Naphthyridine compounds typically exhibit strong absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The position of the absorption maxima (λ_abs_) and the molar extinction coefficients (ε) are influenced by the electronic nature of the substituents. Electron-donating groups tend to cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.
Fluorescence is a key characteristic of many naphthyridine derivatives, with emission colors spanning the visible spectrum. The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the emission process, can vary significantly depending on the molecular structure and the surrounding environment. For instance, some 1,6-naphthyridine derivatives have been reported to have fluorescence quantum yields in the range of 0.05-0.1 in various solvents.[1] In contrast, certain 1,8-naphthyridine oligomers exhibit high fluorescence quantum yields of 0.70–1.0 in both solution and the solid state.[2]
Table 1: Photophysical Data of Selected Naphthyridine Derivatives
| Compound/Derivative Class | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Lifetime (τ) (ns) | Solvent/Conditions | Reference |
| 1,6-Naphthyridine derivatives | - | - | ~0.05-0.1 | ~10 | Various solvents | [1] |
| 1,8-Naphthyridine oligomers | - | Blue, Green, Yellow | 0.70-1.0 | - | Solution (10⁻⁸ M) and solid state | [2] |
| Iridium(III) complexes with naphthyridine ligands | - | 521-600 | 0.80-0.85 | - | CH₂Cl₂ | [3] |
Note: The data presented is a compilation from various sources and should be used for comparative purposes with caution, as experimental conditions may vary.
Phosphorescence and Triplet State Engineering
While fluorescence involves the emission of light from a singlet excited state, phosphorescence originates from a triplet excited state. The longer lifetime of the triplet state makes phosphorescent materials highly valuable for applications such as OLEDs, where they can "harvest" triplet excitons, leading to higher internal quantum efficiencies. The introduction of heavy atoms (e.g., iridium, platinum) into naphthyridine-based ligands can enhance spin-orbit coupling, promoting intersystem crossing to the triplet state and enabling efficient room-temperature phosphorescence.[2]
Nonlinear Optical Properties
Certain naphthyridine derivatives exhibit significant nonlinear optical (NLO) properties, such as second-harmonic generation (SHG). This phenomenon, where two photons of a certain frequency are converted into a single photon with twice the frequency, is crucial for applications in optical data storage, telecommunications, and laser technology. Push-pull chromophores based on the naphthyridine scaffold have been investigated for their NLO properties using techniques like the Kurtz powder method.[1]
Experimental Protocols for Photochemical Characterization
Accurate and reproducible characterization of the photochemical properties of naphthyridine compounds is essential for their development in material science. Below are detailed methodologies for key experimental techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum, including the wavelength of maximum absorption (λ_abs_) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the naphthyridine compound in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λ_abs_ in a 1 cm path length cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
Identify the λ_abs_ from the spectrum.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration of the sample, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum, excitation spectrum, and fluorescence quantum yield (Φ_F_).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Emission Spectrum: Excite the sample at its λ_abs_ and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to record the fluorescence intensity as a function of excitation wavelength.
-
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample_ = Φ_standard_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Phosphorescence Lifetime Measurement
Objective: To measure the decay of phosphorescence intensity over time to determine the phosphorescence lifetime (τ_P_).
Methodology:
-
Sample Preparation: Prepare a solution of the sample in a rigid matrix (e.g., frozen solvent at 77 K or a polymer matrix) to minimize non-radiative decay pathways.
-
Instrumentation: Use a time-resolved photoluminescence spectrometer equipped with a pulsed excitation source (e.g., pulsed laser or flash lamp) and a time-gated detector.
-
Measurement:
-
Excite the sample with a short pulse of light.
-
After a short delay to allow for the decay of any fluorescence, record the phosphorescence intensity as a function of time.
-
-
Data Analysis:
-
Plot the natural logarithm of the phosphorescence intensity versus time.
-
For a single exponential decay, the plot will be a straight line with a slope of -1/τ_P_.
-
Visualizing Workflows and Relationships
Graphical representations are invaluable for understanding the synthesis of functional materials and the relationships between their structure and properties.
Synthetic Workflow for Functionalized Naphthyridines
The following diagram illustrates a general synthetic pathway for producing functionalized 1,6-naphthyridines, which can be further modified for various material science applications.
Caption: A generalized synthetic workflow for functionalized 1,6-naphthyridine derivatives.
Structure-Property Relationship in Naphthyridine-Based Materials
The photophysical properties of naphthyridine compounds are highly dependent on their molecular structure. The following diagram illustrates the logical relationship between structural modifications and the resulting properties relevant to material science.
Caption: Relationship between structural modifications and photophysical properties of naphthyridines.
Conclusion
Naphthyridine compounds represent a promising class of materials with a rich and tunable photochemical landscape. Their diverse photophysical properties, including strong absorption, efficient fluorescence and phosphorescence, and significant nonlinear optical activity, make them highly attractive for a range of applications in material science. A thorough understanding of their structure-property relationships, coupled with robust experimental characterization, will continue to drive the development of novel and high-performance naphthyridine-based materials. This guide provides a foundational framework for researchers to explore and harness the full potential of these versatile heterocyclic scaffolds.
References
- 1. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triplet-harvesting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The 1,8-Naphthyridine Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the primary mechanisms of action for 1,8-naphthyridine-based compounds, focusing on their roles as inhibitors of bacterial DNA gyrase and topoisomerase IV, eukaryotic topoisomerase II, and various protein kinases.
Antibacterial Activity: Targeting Bacterial Type II Topoisomerases
The most well-established mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.[4]
Mechanism of DNA Gyrase and Topoisomerase IV Inhibition
1,8-naphthyridine-based antibiotics, such as the quinolone nalidixic acid, function by binding to the enzyme-DNA complex.[3][5] This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands.[3] This leads to an accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[3][4] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[3]
Diagram: Inhibition of Bacterial DNA Gyrase by 1,8-Naphthyridine Derivatives
Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Anticancer Activity: Targeting Human Topoisomerase II and Kinases
The success of 1,8-naphthyridines as antibacterial agents has spurred investigations into their potential as anticancer therapeutics. These efforts have revealed that certain derivatives can effectively target human enzymes crucial for cancer cell proliferation and survival.
Topoisomerase II Poisoning in Cancer Cells
Similar to their antibacterial counterparts, some 1,8-naphthyridine derivatives, such as voreloxin, act as topoisomerase II poisons in eukaryotic cells.[6][7] Voreloxin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the formation of double-stranded DNA breaks.[2][6][7] This DNA damage triggers cell cycle arrest, typically in the G2 phase, and ultimately induces apoptosis.[6][7]
Diagram: Voreloxin-Mediated Topoisomerase II Poisoning
Caption: Mechanism of voreloxin as a topoisomerase II poison.
Kinase Inhibition
A growing body of evidence indicates that the 1,8-naphthyridine scaffold can serve as a template for the design of potent protein kinase inhibitors.[8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 1,8-naphthyridine derivatives have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase.[9] The mechanism of inhibition typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades.
Diagram: General Kinase Inhibition by 1,8-Naphthyridine Derivatives
Caption: Kinase inhibition by 1,8-naphthyridine derivatives.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 1,8-naphthyridine-based compounds against various biological targets. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
| Compound ID | Target | Cell Line/Organism | IC50 (µM) | Reference |
| Antibacterial Agents | ||||
| Compound 14 | DNA Gyrase | E. coli | Potent Inhibitor | [10] |
| F11 | DNA Gyrase | M. smegmatis | 5 mg/ml | [11] |
| Anticancer Agents | ||||
| Voreloxin | Topoisomerase II | Primary AML blasts | 2.30 (LD50) | [2] |
| Compound 8b | Topoisomerase II | - | 6.05 µg/mL | [12] |
| Compound 3u | - | A375 (Melanoma) | - | [13] |
| Compound 9b | - | MCF-7 (Breast) | <0.1 | |
| Compound 9c | - | A549 (Lung) | <0.1 | [14] |
| Kinase Inhibitors | ||||
| Compound 1e | Carbonic Anhydrase-II | - | 0.44 | |
| Compound 1g | Carbonic Anhydrase-IX | - | 0.11 | [15] |
| HSR2104 | - | BV2 (Microglia) | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of 1,8-naphthyridine derivatives.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase
-
5X Assay Buffer (containing ATP)
-
1,8-Naphthyridine test compound
-
Stop solution/loading dye (containing SDS and bromophenol blue)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing relaxed pBR322 DNA, 5X assay buffer, and varying concentrations of the 1,8-naphthyridine test compound.
-
Initiate the reaction by adding E. coli DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing compound concentration.
Diagram: DNA Gyrase Supercoiling Assay Workflow
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol 2: Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II
-
10X Topoisomerase II reaction buffer
-
1,8-Naphthyridine test compound
-
Stop solution (10% SDS)
-
Proteinase K
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reaction tubes containing 10X topoisomerase II reaction buffer, kDNA, and various concentrations of the test compound.[17]
-
Add purified topoisomerase II to initiate the reaction.[17]
-
Incubate the reactions at 37°C for 30 minutes.[17]
-
Stop the reaction by adding 10% SDS, followed by proteinase K treatment for 15 minutes at 37°C.[17][18]
-
Add loading dye and run the samples on a 1% agarose gel.[17]
-
Stain the gel with ethidium bromide and visualize the DNA.[17]
-
Inhibition is indicated by the persistence of the high molecular weight catenated kDNA network at the top of the gel, as opposed to the migration of decatenated minicircles in the control.[17]
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to determine the cytotoxic effects of compounds.[4][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
1,8-Naphthyridine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[19]
-
Treat the cells with serial dilutions of the 1,8-naphthyridine compound and incubate for a specified period (e.g., 48-72 hours).[19]
-
Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][19]
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[19]
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Conclusion
The 1,8-naphthyridine scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from the inhibition of bacterial and human topoisomerases to the modulation of key protein kinases, underscore the broad therapeutic potential of this chemical class. A thorough understanding of these mechanisms, coupled with robust experimental validation as outlined in this guide, is essential for the continued advancement of 1,8-naphthyridine-based compounds in the drug discovery pipeline.
References
- 1. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. nbinno.com [nbinno.com]
- 6. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromobenzotrifluoride (CAS No. 445-02-3)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-5-bromobenzotrifluoride, a key reagent in organic synthesis. While the initial query referenced CAS number 15944-34-0, which is associated with 7-Chloro-1,8-naphthyridin-2-ol, the context of the requested data strongly indicates an interest in the brominated trifluorinated aniline, 2-Amino-5-bromobenzotrifluoride (CAS No. 445-02-3). This document focuses on the latter, presenting its core physicochemical data in a structured format, detailing relevant experimental protocols, and providing visual workflows for synthesis and analysis.
Compound Identification and General Properties
2-Amino-5-bromobenzotrifluoride, also known as 4-Bromo-2-(trifluoromethyl)aniline, is a substituted aniline that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group and bromine atom offer unique electronic and steric properties that are valuable in medicinal chemistry.
Table 1: General Information
| Identifier | Value |
| Compound Name | 2-Amino-5-bromobenzotrifluoride |
| Synonyms | 4-Bromo-2-(trifluoromethyl)aniline, 4-Bromo-alpha,alpha,alpha-trifluoro-o-toluidine |
| CAS Number | 445-02-3 |
| Molecular Formula | C₇H₅BrF₃N[2] |
| Molecular Weight | 240.02 g/mol [2] |
| Appearance | Clear to light yellow or orange liquid[3] |
Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of 2-Amino-5-bromobenzotrifluoride.
Table 2: Thermodynamic Properties
| Property | Value | Conditions |
| Boiling Point | 84-86 °C[4] | at 5 mmHg |
| Flash Point | 107 °C (225 °F)[4] | Closed cup |
Table 3: Physical and Chemical Properties
| Property | Value | Conditions |
| Density | 1.71 g/mL[4] | at 25 °C |
| Refractive Index (n_D) | 1.532[4] | at 20 °C |
| pKa (Predicted) | 0.76 ± 0.10[4] |
Experimental Protocols
This section details the general methodologies for determining the key physicochemical properties listed above. These protocols are based on standard laboratory practices and OECD guidelines for the testing of chemicals.[5][6][7]
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for small quantities is the capillary method.[8][9]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating medium
Procedure:
-
A small amount of 2-Amino-5-bromobenzotrifluoride is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is immersed in a Thiele tube or oil bath.
-
The bath is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly exit.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates the liquid has reached its boiling point.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Measurement of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[10][11]
Apparatus:
-
Pycnometer (a glass flask with a specific, calibrated volume)
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with the sample liquid (2-Amino-5-bromobenzotrifluoride), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is weighed again (m₂).
-
The temperature of the liquid is recorded.
-
The mass of the liquid is calculated (m = m₂ - m₁).
-
The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and an indicator of purity.[12][13]
Apparatus:
-
Abbe Refractometer
-
Monochromatic light source (e.g., sodium lamp)
-
Dropper
-
Constant temperature water bath
Procedure:
-
The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.
-
The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of 2-Amino-5-bromobenzotrifluoride are placed on the lower prism.
-
The prisms are closed and locked. The temperature is regulated using the connected water bath.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Synthesis and Analysis Workflows
The following diagrams illustrate a general synthesis route for 2-Amino-5-bromobenzotrifluoride and a standard workflow for assessing its purity via Gas Chromatography.
Caption: A generalized workflow for the synthesis of 2-Amino-5-bromobenzotrifluoride.
Caption: Workflow for determining the purity of 2-Amino-5-bromobenzotrifluoride using GC.
Safety and Handling
2-Amino-5-bromobenzotrifluoride is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3). The structured presentation of data and visual workflows are intended to support researchers and professionals in the effective and safe use of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-BROMO-2-(TRIFLUOROMETHYL)ANILINE | CAS 445-02-3 [matrix-fine-chemicals.com]
- 3. 2-Amino-5-bromobenzotrifluoride CAS#: 445-02-3 [m.chemicalbook.com]
- 4. 445-02-3 | CAS DataBase [m.chemicalbook.com]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. oecd.org [oecd.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 11. mt.com [mt.com]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. oecd.org [oecd.org]
Unveiling the Potential of 7-Chloro-1,8-naphthyridin-2-ol: An In-Depth Technical Guide to its Interaction with Biological Targets, Focusing on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide focuses on the potential interaction of a specific derivative, 7-Chloro-1,8-naphthyridin-2-ol, with biological targets, particularly DNA. While direct experimental data for this exact molecule is limited, this document extrapolates from the rich body of research on analogous 1,8-naphthyridine compounds to provide a comprehensive overview of its potential mechanisms of action, relevant experimental protocols for investigation, and a framework for future research and drug development endeavors. The evidence strongly suggests that the planar structure of the 1,8-naphthyridine ring system, coupled with the electronic properties imparted by the chloro-substituent, may facilitate DNA intercalation, a mechanism of action for many potent cytotoxic agents.
Introduction: The 1,8-Naphthyridine Scaffold in Drug Discovery
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles.[1][2] The 1,8-naphthyridine core, in particular, is a key structural component in numerous biologically active molecules. The planar nature of this scaffold allows it to interact with various biological macromolecules, including enzymes and nucleic acids.
The introduction of a chloro-substituent at the 7-position of the 1,8-naphthyridine ring, as in this compound, is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its affinity for biological targets. The presence of the hydroxyl group at the 2-position further provides a site for potential hydrogen bonding interactions. Given that many planar aromatic heterocyclic compounds exert their biological effects through interaction with DNA, this guide will primarily explore the potential for this compound to act as a DNA-binding agent.
Potential Biological Target: Deoxyribonucleic Acid (DNA)
DNA is a primary target for many anticancer and antimicrobial drugs. Small molecules can interact with DNA through several modes, including intercalation between base pairs, binding to the minor or major grooves, or covalent bonding to the DNA backbone. The planar aromatic structure of 1,8-naphthyridine derivatives makes them prime candidates for DNA intercalation.
Proposed Mechanism of Interaction: DNA Intercalation
DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to several conformational changes in the DNA structure, including unwinding of the helix, an increase in its length, and alterations in its flexibility. These structural perturbations can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cells like cancer cells. Molecular docking studies on benzo[b][3][4]naphthyridines have suggested a preference for binding to the AT-rich regions of double-stranded DNA.[3]
dot
Caption: Proposed mechanism of DNA intercalation by this compound.
Quantitative Data from Analogous Compounds
While specific quantitative data for the DNA interaction of this compound is not currently available, studies on closely related 1,8-naphthyridine derivatives provide valuable insights into their potential binding affinities and cytotoxic activities.
Table 1: DNA Binding Affinities of 1,8-Naphthyridine Derivatives
| Compound | Target DNA Structure | Binding Affinity (Kd) | Method | Reference |
| 2-Amino-1,8-naphthyridine Dimer (ANP77) | Internal loop (C/CC) | 4.8 nM | Isothermal Titration Calorimetry | [5] |
| 2-Amino-1,8-naphthyridine Dimer (ANP77) | Internal loop (T/CC) | 34.4 nM | Isothermal Titration Calorimetry | [5] |
Table 2: Cytotoxicity of 1,8-Naphthyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic Cancer) | 0.41 | [6] |
| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [6] |
| 1,8-Naphthyridine-C-3'-heteroaryl derivative (Compound 29) | PA-1 (Ovarian Cancer) | 0.41 | [6] |
| Naphthyridine Derivative (Compound 16) | HeLa (Cervical Cancer) | 0.7 | [4][7] |
| Naphthyridine Derivative (Compound 16) | HL-60 (Leukemia) | 0.1 | [4][7] |
| Naphthyridine Derivative (Compound 16) | PC-3 (Prostate Cancer) | 5.1 | [4][7] |
| Pyrazolo-naphthyridine (Compound 5j) | HeLa (Cervical Cancer) | 6.4 | [8] |
| Pyrazolo-naphthyridine (Compound 5k) | MCF-7 (Breast Cancer) | 2.03 | [8] |
Table 3: Molecular Docking Binding Energies of Benzo[b][3][4]naphthyridines with DNA
| Compound | DNA Region | Binding Energy (kcal/mol) | Reference |
| Benzo[b][3][4]naphthyridine-5-thiol (5a) | AT-rich region | -7.16 | [3] |
Detailed Experimental Protocols for Studying DNA Interaction
To rigorously assess the interaction of this compound with DNA, a combination of biophysical and biochemical techniques should be employed. The following sections detail the methodologies for key experiments.
UV-Visible Spectroscopy
Principle: This technique monitors changes in the absorbance spectrum of the compound or DNA upon binding. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the absorption maxima of the compound.
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1).
-
Titrate a fixed concentration of the compound with increasing concentrations of ctDNA.
-
Record the UV-Vis absorption spectra (typically 200-500 nm) after each addition of DNA and incubation to reach equilibrium.
-
Analyze the changes in absorbance and wavelength maxima to determine the binding mode and calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or similar models.
dot
Caption: Workflow for UV-Visible Spectroscopy DNA Binding Assay.
Fluorescence Spectroscopy
Principle: This method relies on changes in the fluorescence properties of the compound or a fluorescent probe upon interaction with DNA. Intercalation can lead to an increase or decrease in fluorescence intensity and changes in the emission wavelength. Competitive binding assays with known DNA intercalators (e.g., ethidium bromide) can also be performed.
Protocol (Competitive Binding with Ethidium Bromide):
-
Prepare a solution of ctDNA and ethidium bromide (EtBr) in a buffer, allowing the EtBr to fully intercalate.
-
Measure the initial fluorescence of the ctDNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of this compound to the ctDNA-EtBr solution.
-
Record the fluorescence emission spectra after each addition and incubation.
-
A decrease in the fluorescence intensity of the ctDNA-EtBr complex indicates displacement of EtBr by the compound, suggesting an intercalative binding mode.
-
Calculate the Stern-Volmer quenching constant (KSV) and the binding constant of the compound to DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][1,8]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The 1,8-Naphthyridine Scaffold: A Promising Framework for Combating Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health challenge. The complex multifactorial nature of these diseases necessitates the development of novel therapeutic agents capable of modulating multiple pathological pathways. The 1,8-naphthyridine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility in targeting key biological processes implicated in neurodegeneration. This technical guide provides a comprehensive overview of the burgeoning research into 1,8-naphthyridine derivatives as potential therapeutic agents for these devastating conditions. We present a detailed analysis of their mechanisms of action, supported by quantitative data, explicit experimental protocols, and visual representations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatments for neurodegenerative disorders.
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has attracted considerable interest from medicinal chemists due to its wide array of biological activities.[1][2] Its rigid, planar structure provides an ideal framework for designing molecules that can interact with high specificity and affinity with various biological targets. In the context of neurodegenerative diseases, derivatives of the 1,8-naphthyridine scaffold have shown promise in several key areas, including:
-
Enzyme Inhibition: Targeting enzymes crucial to disease progression, such as cholinesterases, glycogen synthase kinase-3β (GSK-3β), and Rho-associated coiled-coil containing protein kinase (ROCK).
-
Modulation of Signaling Pathways: Influencing critical signaling cascades involved in neuroinflammation and neuronal survival, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway.
-
Neuroprotection: Exhibiting protective effects against neuronal damage and death induced by various stressors.[3]
-
Targeting Genetic Mechanisms: In the case of Huntington's disease, directly addressing the underlying genetic mutation.
This guide will delve into the specifics of these applications, providing the necessary technical details to facilitate further research and development in this exciting field.
Targeting Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The cholinergic hypothesis, which posits that a deficit in the neurotransmitter acetylcholine contributes to cognitive decline, has been a cornerstone of Alzheimer's therapy.[4]
Cholinesterase Inhibition
A primary strategy for managing Alzheimer's symptoms is to inhibit the enzymes responsible for the breakdown of acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several 1,8-naphthyridine derivatives have been synthesized and evaluated as potent cholinesterase inhibitors.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 14 | AChE (from Electrophorus electricus) | 0.85 ± 0.07 | [3] |
| BuChE (from equine serum) | 3.2 ± 0.2 | [3] | |
| ITH4012 | AChE (from Electrophorus electricus) | 1.2 ± 0.1 | [3] |
| BuChE (from equine serum) | 5.6 ± 0.4 | [3] |
Neuroprotection against Aβ and Tau Pathology
Beyond symptomatic relief, 1,8-naphthyridine derivatives have demonstrated neuroprotective effects against the core pathologies of Alzheimer's disease. For instance, compound 14 has been shown to protect SH-SY5Y neuroblastoma cells from toxicity induced by Aβ₁₋₄₂ peptide and okadaic acid, a phosphatase inhibitor that promotes tau hyperphosphorylation.[3]
Experimental Protocols
The Friedlander synthesis is a classical and versatile method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines.
General Procedure:
-
A mixture of 2-aminonicotinaldehyde (1.0 eq) and an active methylene compound (e.g., a ketone or β-keto ester; 1.1 eq) is prepared.
-
The reactants are dissolved in a suitable solvent, such as ethanol or water.[5][6]
-
A catalytic amount of a base (e.g., choline hydroxide) or acid is added to the mixture.[3][5]
-
The reaction mixture is stirred at a specified temperature (e.g., 50°C) for a designated period (e.g., 2-24 hours), with the reaction progress monitored by thin-layer chromatography (TLC).[5][6]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
The inhibitory activity of 1,8-naphthyridine derivatives against AChE can be determined using a colorimetric method based on Ellman's reagent.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (1,8-naphthyridine derivatives)
-
96-well microplate and plate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 25 µL of various concentrations of the test compound to the wells of a 96-well plate.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The ability of 1,8-naphthyridine derivatives to inhibit the aggregation of Aβ peptide can be assessed using a Thioflavin T (ThT) fluorescence assay.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds (1,8-naphthyridine derivatives)
-
96-well black microplate and fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol) and evaporate the solvent to form a peptide film.
-
Resuspend the Aβ₁₋₄₂ film in phosphate buffer to the desired concentration.
-
Incubate the Aβ₁₋₄₂ solution with various concentrations of the test compound at 37°C with continuous agitation.
-
At different time points, take aliquots of the incubation mixture and add them to a solution of ThT in a 96-well black plate.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.
Targeting Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments. While the exact cause is unknown, neuroinflammation and oxidative stress are known to play significant roles.
A2A Receptor Antagonism
The adenosine A2A receptor is a promising target for the treatment of Parkinson's disease. Antagonism of this receptor can potentiate dopaminergic neurotransmission and provide neuroprotection. In silico studies have suggested that 1,8-naphthyridine derivatives can act as A2A receptor antagonists, with modifications at the 3rd position of the nucleus enhancing binding efficiency.[7]
Inhibition of Neuroinflammation
Neuroinflammation, mediated by activated microglia, is a key contributor to the pathology of Parkinson's disease. Certain 1,8-naphthyridine derivatives have been shown to attenuate inflammatory responses in microglial cells.
Experimental Protocols
The anti-inflammatory effects of 1,8-naphthyridine derivatives can be evaluated in a microglial cell line, such as BV-2 cells, stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
Test compounds (1,8-naphthyridine derivatives)
-
Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α and IL-6)
Procedure:
-
Culture BV-2 cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Determine the IC50 values for the inhibition of nitric oxide and cytokine production.
Targeting Huntington's Disease
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by an expansion of a CAG trinucleotide repeat in the huntingtin gene. This leads to the production of a mutant huntingtin protein with an elongated polyglutamine tract, which is prone to aggregation and is toxic to neurons.
Inducing CAG Repeat Contractions
A groundbreaking approach for treating Huntington's disease involves directly targeting the genetic mutation. A specific 1,8-naphthyridine derivative, naphthyridine-azaquinolone (NA), has been shown to bind to the slipped-DNA structures formed by the expanded CAG repeats. This binding promotes the contraction of these repeats, thereby reducing the production of the mutant huntingtin protein. This has been demonstrated in both patient-derived cells and in the striatum of a mouse model of Huntington's disease.
Experimental Protocols
The efficacy of compounds like naphthyridine-azaquinolone can be tested in transgenic mouse models of Huntington's disease, such as the R6/2 mouse model.
Procedure:
-
House R6/2 mice under standard laboratory conditions.
-
At a specific age, administer the test compound (e.g., via intracranial injection into the striatum or through a systemic route if blood-brain barrier penetration is achieved).
-
A control group should receive a vehicle injection.
-
After a defined treatment period, sacrifice the animals and collect brain tissue.
-
Analyze the CAG repeat length in the striatal DNA using PCR and fragment analysis to assess for contractions.
-
Evaluate the levels of mutant huntingtin protein aggregates in the brain tissue using immunohistochemistry or western blotting.
-
Behavioral tests can also be conducted to assess for any functional improvements in the treated mice.
Multi-target Approaches and Future Directions
The complexity of neurodegenerative disorders suggests that therapies targeting a single pathological mechanism may have limited efficacy. The 1,8-naphthyridine scaffold is particularly well-suited for the development of multi-target-directed ligands. For example, a single molecule could be designed to inhibit both cholinesterases and GSK-3β, or to possess both anti-inflammatory and neuroprotective properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of 1,8-naphthyridine derivatives for their respective targets.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To ensure that these compounds can effectively cross the blood-brain barrier and reach their targets in the central nervous system.
-
In Vivo Efficacy Studies: To validate the therapeutic potential of promising candidates in relevant animal models of neurodegenerative diseases.
-
Exploration of Novel Targets: To identify new biological targets for 1,8-naphthyridine derivatives that are relevant to the pathogenesis of neurodegenerative disorders.
Conclusion
The 1,8-naphthyridine scaffold represents a highly promising and versatile platform for the development of novel therapeutics for neurodegenerative disorders. The ability of its derivatives to modulate multiple key pathological pathways, including enzymatic activity, neuroinflammation, and even the underlying genetic mutations, underscores its significant potential. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to build upon the existing knowledge and accelerate the translation of these promising compounds from the laboratory to the clinic. Continued investigation into this remarkable chemical scaffold holds the promise of delivering much-needed, effective treatments for patients suffering from Alzheimer's, Parkinson's, Huntington's, and other related devastating diseases.
References
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Safety and Toxicity Profile of 7-chloro-1,8-naphthyridin-2-amine: A Review of Available Data
For Immediate Release
Shanghai, China – December 30, 2025 – 7-chloro-1,8-naphthyridin-2-amine is a heterocyclic amine containing a naphthyridine core. This compound and its derivatives are utilized in medicinal chemistry and drug discovery as intermediates for the synthesis of various biologically active molecules. Due to its application in research and development, understanding its safety and toxicity profile is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the currently available safety and toxicity data for 7-chloro-1,8-naphthyridin-2-amine.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), 7-chloro-1,8-naphthyridin-2-amine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. This indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Category 2. This suggests that the compound can cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Category 2A. This classification points to the potential for the substance to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3. This indicates that the compound may cause respiratory irritation.
The corresponding signal word for these classifications is "Warning".
Toxicological Data Summary
Table 1: Summary of Available Toxicological Data
| Toxicological Endpoint | Result/Classification | Data Availability |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | No quantitative LD50 data available. |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | No quantitative LD50 data available. |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | No quantitative LC50 data available. |
| Skin Irritation | Category 2 (Causes skin irritation) | Based on GHS classification. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Based on GHS classification. |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Based on GHS classification. |
| Germ Cell Mutagenicity | Data not available | No Ames test or other genotoxicity assay results found. |
| Carcinogenicity | Data not available | No long-term animal studies found. |
| Reproductive Toxicity | Data not available | No studies on fertility or developmental effects found. |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | No sub-chronic or chronic toxicity studies found. |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of 7-chloro-1,8-naphthyridin-2-amine are not available in the public domain. Standardized testing for the observed GHS classifications would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines. For instance:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method)
-
Skin Irritation: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
-
Eye Irritation: OECD Test Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)
The workflow for a standard in vivo acute oral toxicity study is outlined below.
Figure 1. A generalized workflow for an in vivo acute oral toxicity study.
Pharmacokinetics and Metabolism
There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) or the pharmacokinetic profile of 7-chloro-1,8-naphthyridin-2-amine. Understanding the metabolic pathways is critical for assessing the potential for the formation of toxic metabolites. Without experimental data, any proposed metabolic pathway would be purely speculative.
Conclusion and Recommendations
The available data on the safety and toxicity of 7-chloro-1,8-naphthyridin-2-amine is limited to GHS hazard classifications, which indicate potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as skin and eye irritation. There is a notable absence of quantitative toxicological data and studies on chronic exposure, genotoxicity, carcinogenicity, and reproductive toxicity.
For organizations involved in the handling and use of 7-chloro-1,8-naphthyridin-2-amine, it is imperative to adhere to the safety precautions outlined in the Safety Data Sheet. This includes the use of appropriate personal protective equipment (PPE), ensuring adequate ventilation, and preventing direct contact.
Given the data gaps, further toxicological studies are warranted to fully characterize the safety profile of this compound. It is recommended that, at a minimum, in vitro genotoxicity screening (e.g., Ames test) and a more detailed characterization of its acute toxicity be conducted to provide a more comprehensive understanding for risk assessment. Professionals in drug development should consider these data gaps when utilizing this compound as a synthetic intermediate.
An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-2-ol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-1,8-naphthyridin-2-ol, a heterocyclic compound, serves as a crucial intermediate in the synthesis of various biologically active molecules. With the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol , this compound has garnered significant interest in medicinal chemistry and materials science. Its structural framework is a key component in the development of therapeutic agents, most notably as a precursor to the anxiolytic drug Pagoclone. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its biological relevance, particularly in the context of drug discovery and development.
Core Compound Specifications
A summary of the key quantitative data for this compound, also known by its IUPAC name 7-chloro-1H-1,8-naphthyridin-2-one, is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| IUPAC Name | 7-chloro-1H-1,8-naphthyridin-2-one | [1] |
| CAS Number | 15944-34-0 | [1] |
| Canonical SMILES | C1=CC(=O)NC2=C1C=CC(=N2)Cl | [1] |
| InChI Key | VOFMYNBQUTUEOS-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, likely commencing from a substituted pyridine precursor, followed by cyclization and subsequent functional group manipulations. A potential synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
A generalized procedure would involve the condensation of 2-amino-6-chloropyridine with a suitable three-carbon component, such as a malonic acid derivative, followed by a cyclization reaction to form the naphthyridine ring system. The final steps would involve manipulation of functional groups to yield the target 2-ol derivative.
Note: This is a generalized protocol, and specific reaction conditions, including catalysts, solvents, and temperatures, would require experimental optimization.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, predicted data based on its structure can provide valuable guidance for characterization.
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The N-H proton of the lactam would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Carbonyl carbon signal is anticipated around δ 160-170 ppm. Aromatic carbons would resonate in the δ 110-150 ppm region. |
| IR Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 180, with a characteristic M+2 isotope peak at m/z 182 due to the presence of chlorine. |
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its role as a key building block for pharmacologically active compounds. The broader class of 1,8-naphthyridine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2]
Precursor to Pagoclone and Interaction with GABA-A Receptors
A notable application of this compound is in the synthesis of Pagoclone, an anxiolytic agent.[1] Pagoclone is a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[3][4] This interaction enhances the effect of the neurotransmitter GABA, leading to a calming effect on the central nervous system.
The structural relationship between this compound and Pagoclone suggests that the naphthyridine core is a critical pharmacophore for interacting with the GABA-A receptor.
Caption: Logical relationship from precursor to biological effect.
While direct studies on the signaling pathways modulated by this compound are limited, its structural contribution to a known GABA-A receptor modulator strongly implies that its derivatives are likely to interact with this critical inhibitory neurotransmitter receptor in the central nervous system.
Applications in Drug Discovery and Materials Science
The utility of this compound extends beyond its role as a precursor to Pagoclone. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Antibacterial agents: The naphthyridine core is found in several quinolone antibiotics.
-
Anticancer agents: Derivatives have been investigated for their ability to inhibit cancer cell proliferation.
-
Anti-inflammatory drugs: The scaffold has been explored for the development of new anti-inflammatory molecules.[2]
In the field of materials science , the photochemical properties of naphthyridine derivatives make them suitable for applications in organic electronics and photonic devices.[1]
Conclusion
This compound is a compound of significant interest due to its versatile applications in both medicinal chemistry and materials science. Its role as a key intermediate in the synthesis of the anxiolytic drug Pagoclone highlights the importance of the 1,8-naphthyridine scaffold in interacting with biological targets such as the GABA-A receptor. Further research into the direct biological activities and signaling pathways of this compound, along with the development of detailed and optimized synthetic protocols, will undoubtedly expand its utility and lead to the discovery of novel therapeutic agents and advanced materials.
References
Methodological & Application
Application Notes and Protocols: 7-Chloro-1,8-naphthyridin-2-ol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-1,8-naphthyridin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic structure, featuring strategically placed nitrogen atoms and reactive handles—a hydroxyl group and a chlorine atom—makes it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. The 1,8-naphthyridine core is recognized as a "privileged scaffold," capable of interacting with multiple biological targets, leading to compounds with a wide range of therapeutic applications, including anxiolytics and kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as building blocks in drug discovery.
Application 1: Synthesis of Pagoclone, a GABAA Receptor Modulator
This compound is a key precursor in the synthesis of Pagoclone, a non-benzodiazepine anxiolytic agent.[2][3] Pagoclone acts as a partial agonist at the benzodiazepine-binding site of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a unique pharmacological profile with reduced sedative and amnestic side effects compared to full agonists.[2][4]
Biological Activity of Pagoclone
Pagoclone demonstrates high and roughly equivalent affinity for human GABAA receptors containing α1, α2, α3, or α5 subunits. It acts as a partial agonist at α1-, α2-, and α5-containing receptors and a full agonist at receptors with an α3 subunit.[4] This subtype selectivity is believed to contribute to its anxiolytic effects with a favorable side-effect profile.[5]
Table 1: Biological Activity of Pagoclone at Human GABAA Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Agonist Type |
| α1βxγx | 0.7 - 9.1 | 3.1 - 6.6 | Partial Agonist |
| α2βxγx | 0.7 - 9.1 | 3.1 - 6.6 | Partial Agonist |
| α3βxγx | 0.7 - 9.1 | 3.1 - 6.6 | Full Agonist |
| α5βxγx | 0.7 - 9.1 | 3.1 - 6.6 | Partial Agonist |
GABAA Receptor Signaling Pathway
GABA is the primary inhibitory neurotransmitter in the central nervous system. Upon binding to the GABAA receptor, an ionotropic receptor, the associated chloride ion channel opens, leading to an influx of Cl- ions.[6] This hyperpolarizes the neuron, resulting in an inhibitory postsynaptic potential and a reduction in neuronal excitability. Pagoclone potentiates the effect of GABA by binding to the benzodiazepine site on the GABAA receptor, increasing the frequency of channel opening.[7]
Experimental Protocol: Synthesis of Racemic Pagoclone Intermediate
This protocol outlines the synthesis of racemic 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone, a direct precursor to Pagoclone, starting from N-(7-chloro-1,8-naphthyridin-2-yl) 3-hydroxyindolinone. This intermediate is synthesized from 2-amino-7-chloro-1,8-naphthyridine and phthalic anhydride.[2][8]
Materials:
-
N-(7-chloro-1,8-naphthyridin-2-yl) 3-hydroxyindolinone
-
[(5-methyl-2-oxo)-hexyl]triphenylphosphonium bromide
-
Sodium carbonate
-
Xylenes
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a suitable reactor, charge water, sodium carbonate, and [(5-methyl-2-oxo)-hexyl] triphenylphosphonium bromide.[8]
-
Stir the resulting two-phase system for 30 minutes at 20°C.[8]
-
Separate and remove the aqueous layer.[8]
-
To the organic layer, add N-(7-chloro-1,8-naphthyridin-2-yl) 3-hydroxyindolinone.[8]
-
Heat the reaction mixture to 136°C, allowing for the distillation of any residual water, and maintain this temperature for 24 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 90°C and remove the xylenes by vacuum distillation.[8]
-
The crude racemic product can be purified by column chromatography on silica gel or by recrystallization.[2]
Application 2: Scaffolding for p38 MAP Kinase Inhibitors
The 1,8-naphthyridinone scaffold is a well-established core structure for the development of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors.[1] These inhibitors are of therapeutic interest for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. While a direct synthesis from this compound to a p38 inhibitor is not prominently documented, the substitution pattern of this starting material makes it a conceptually viable precursor for derivatization into such inhibitors. The chloro group at the 7-position can be displaced by various nucleophiles, and the naphthyridin-2-ol can be converted to the corresponding naphthyridinone, which is a common feature of these inhibitors.
Biological Activity of a Representative Naphthyridinone-Based p38 Inhibitor
A benchmark compound from a series of 7-amino-naphthyridone p38 inhibitors demonstrated potent in vitro inhibition and functional activity, with excellent pharmacokinetic profiles in animal models.
Table 2: In Vivo Efficacy of a 7-Amino-Naphthyridone p38 Inhibitor
| Animal Model | Efficacy (EC50) |
| Animal Disease Model for Inflammation | 0.2 mg/kg |
Source:
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. It is activated by various stimuli, including inflammatory cytokines and environmental stresses. The core of the pathway is a three-tiered kinase module: a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAP kinase. Activated p38 then phosphorylates downstream targets, including other kinases (e.g., MK2) and transcription factors (e.g., ATF-2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Conceptual Synthetic Strategy
A plausible synthetic route to a 7-amino-1,8-naphthyridin-2-one p38 inhibitor could involve the nucleophilic substitution of the 7-chloro group of a this compound derivative with an appropriate amine. The hydroxyl group at the 2-position would likely be protected during this step and then deprotected to yield the final naphthyridinone structure. Further modifications at other positions could be achieved through standard cross-coupling reactions.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility has been demonstrated in the synthesis of the GABAA receptor modulator Pagoclone and it serves as a promising scaffold for the development of potent kinase inhibitors, such as those targeting the p38 MAP kinase pathway. The detailed protocols and pathway diagrams provided herein offer a foundation for researchers to explore and expand upon the applications of this privileged heterocyclic building block in the pursuit of novel therapeutics.
References
- 1. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase inhibitors. Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Chloro-1,8-naphthyridin-2-ol in Organic Electronics
Abstract
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising building block for advanced materials in organic electronics. Its inherent electron-deficient nature, rigid planarity, and tunable electronic properties make it an attractive core for the synthesis of novel organic semiconductors. This comprehensive guide focuses on a key derivative, 7-Chloro-1,8-naphthyridin-2-ol, and its applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). We provide a detailed exploration of its synthesis, purification, and derivatization, followed by step-by-step protocols for device fabrication and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this versatile molecule.
Introduction: The Rationale for this compound in Organic Electronics
The field of organic electronics continues to seek novel molecular architectures that can deliver enhanced performance, stability, and processability in devices such as OLEDs and OSCs. The 1,8-naphthyridine core is particularly compelling due to its structural and electronic characteristics. The two nitrogen atoms in the aromatic system create an electron-deficient character, which is beneficial for electron-transporting materials. The rigid and planar structure of the naphthyridine ring can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.
This compound serves as a versatile starting material for a variety of functional organic electronic materials. The chlorine atom at the 7-position and the hydroxyl group at the 2-position offer two distinct reactive sites for functionalization. The chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents.[1] These substitutions can be used to tune the electronic properties, solubility, and solid-state packing of the final molecule. The hydroxyl group can be converted to other functional groups, providing another avenue for molecular engineering. The photochemical properties of this compound and its derivatives make them suitable for applications in organic electronics and photonic devices.[2]
This guide will provide a detailed roadmap for harnessing the potential of this compound, from its fundamental synthesis to its integration into functional electronic devices.
Synthesis and Purification of this compound
The synthesis of the 1,8-naphthyridine core can be achieved through various methods, including the Friedländer annulation and Vilsmeier-Haack cyclization.[3][4] For the specific synthesis of this compound, a multi-step approach starting from readily available precursors is often employed. The following protocol is a representative synthesis, adapted from established methodologies.[5]
Synthesis Protocol
Step 1: Synthesis of 2-Amino-7-hydroxy-1,8-naphthyridine
This initial step involves the condensation of 2,6-diaminopyridine with a suitable three-carbon synthon, such as malic acid, in the presence of a strong acid catalyst like sulfuric acid.
-
Reaction Scheme: 2,6-diaminopyridine + Malic Acid → 2-Amino-7-hydroxy-1,8-naphthyridine
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cautiously add 2,6-diaminopyridine in portions, maintaining the temperature below 40°C.
-
Add malic acid to the mixture and heat the reaction to 120-130°C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated base (e.g., NaOH or NH4OH) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-Amino-7-hydroxy-1,8-naphthyridine.
-
Step 2: Chlorination to this compound
The hydroxyl group at the 7-position is then converted to a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Reaction Scheme: 2-Amino-7-hydroxy-1,8-naphthyridine + POCl₃ → this compound
-
Procedure:
-
Suspend 2-Amino-7-hydroxy-1,8-naphthyridine in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry to obtain crude this compound.
-
Purification for Organic Electronics
The purity of organic semiconductor materials is paramount for achieving high-performance electronic devices, as impurities can act as charge traps and quenching sites, leading to reduced efficiency and device lifetime. For electronic-grade purity, a multi-step purification process is necessary.
Protocol for High-Purity Purification:
-
Column Chromatography: The crude product is first purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to remove major impurities.
-
Recrystallization: The material obtained from chromatography is then recrystallized from an appropriate solvent or solvent mixture (e.g., ethanol, acetonitrile, or toluene) to further enhance its purity.
-
Sublimation: For the highest purity required in OLED and OSC applications, train sublimation under high vacuum is the preferred method.[6] This technique separates the desired compound from non-volatile impurities and can also separate compounds with different sublimation temperatures.
-
Sublimation Conditions:
-
Pressure: 10⁻⁶ to 10⁻⁷ Torr
-
Temperature: 200-300 °C (optimize for the specific compound)
-
Apparatus: A multi-zone tube furnace allows for fractional sublimation, yielding a product of very high purity.
-
-
Derivatization of this compound for Organic Electronics
The true potential of this compound lies in its derivatization to create a library of materials with tailored properties. The chlorine atom at the 7-position is the primary site for modification via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing the introduction of various aryl and heteroaryl groups. This is particularly useful for extending the π-conjugation of the naphthyridine core, which can red-shift the absorption and emission spectra and improve charge transport properties.[1]
General Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction, extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the product by column chromatography followed by recrystallization and/or sublimation.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. This is particularly useful for creating hole-transporting materials or for tuning the HOMO-LUMO energy levels of the molecule.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-120°C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product.
-
Purify the product using column chromatography and subsequent recrystallization/sublimation.
Application in Organic Light-Emitting Diodes (OLEDs)
Naphthyridine derivatives have shown great promise as both emissive and electron-transporting materials in OLEDs. Their electron-deficient nature facilitates electron injection and transport, while functionalization can lead to highly fluorescent materials with tunable emission colors.[7][8]
OLED Device Fabrication Protocol (Thermal Evaporation)
Device Architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Step-by-Step Fabrication: [9]
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
HIL: e.g., MoO₃ (5 nm)
-
HTL: e.g., NPB (40 nm)
-
EML: A host material doped with a this compound derivative (e.g., CBP doped with 5-10 wt% of the naphthyridine emitter, 20 nm).
-
ETL: e.g., TPBi (30 nm)
-
EIL: e.g., LiF (1 nm)
-
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization of OLEDs
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum.
| Parameter | Typical Value Range for Naphthyridine-based OLEDs |
| Turn-on Voltage | 3-5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum EQE | 5-20% |
| Emission Color | Blue to Yellow (depending on the derivative) |
Application in Organic Solar Cells (OSCs)
The tunable electronic properties of this compound derivatives make them potential candidates for use as either electron donor or acceptor materials in organic solar cells.[10] Their strong absorption in the visible spectrum and appropriate energy levels are key attributes for photovoltaic applications.
OSC Device Fabrication Protocol (Spin Coating)
Device Architecture: ITO / Hole Transport Layer (HTL) / Active Layer (Donor:Acceptor Blend) / Electron Transport Layer (ETL) / Cathode
Step-by-Step Fabrication:
-
Substrate Preparation:
-
Clean ITO-coated glass substrates as described for OLED fabrication.
-
-
HTL Deposition:
-
Spin-coat a solution of an HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal at an appropriate temperature (e.g., 120°C for 10 minutes).
-
-
Active Layer Deposition:
-
Prepare a solution of the donor and acceptor materials (one of which could be a this compound derivative) in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox.
-
Anneal the active layer to optimize the morphology and device performance.
-
-
ETL and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit an ETL (e.g., Ca, 20 nm) and a metal cathode (e.g., Al, 100 nm) through a shadow mask.
-
-
Encapsulation:
-
Encapsulate the devices as described for OLEDs.
-
Characterization of OSCs
-
Current Density-Voltage (J-V) Characteristics: Measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
External Quantum Efficiency (EQE): Measured as a function of wavelength using a dedicated EQE system.
| Parameter | Potential Target Values for Naphthyridine-based OSCs |
| Open-Circuit Voltage (Voc) | 0.8 - 1.1 V |
| Short-Circuit Current Density (Jsc) | 10 - 20 mA/cm² |
| Fill Factor (FF) | 60 - 75% |
| Power Conversion Efficiency (PCE) | > 10% |
Material Characterization
A thorough characterization of the synthesized this compound derivatives is essential to understand their properties and predict their performance in devices.
| Technique | Purpose | Typical Results for Naphthyridine Derivatives |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. | Provides detailed information on the molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of structure. | Confirms the successful synthesis of the target molecule. |
| UV-Visible Spectroscopy | To determine the absorption properties and optical bandgap. | Strong absorption in the UV-visible region. |
| Photoluminescence Spectroscopy | To determine the emission properties and photoluminescence quantum yield. | Emission color can be tuned from blue to red. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and electrochemical bandgap. | Reversible reduction waves are often observed due to the electron-deficient nature. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | High decomposition temperatures (>300°C) are desirable for device stability. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) for amorphous materials. | A high Tg (>100°C) is important for morphological stability. |
Conclusion and Future Outlook
This compound is a highly versatile and promising building block for the development of novel organic electronic materials. Its well-defined reactive sites allow for precise tuning of its electronic and photophysical properties through established synthetic methodologies. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers to explore the potential of this compound and its derivatives in high-performance OLEDs and OSCs. Future research in this area will likely focus on the development of new derivatives with enhanced charge transport, improved photoluminescence quantum yields, and greater stability, ultimately leading to more efficient and durable organic electronic devices.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 5. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Spectroscopic Analysis of 7-Chloro-1,8-naphthyridin-2-ol
Introduction
7-Chloro-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the naphthyridine class of molecules.[1] It is characterized by a naphthyridine core structure with a chlorine atom at the 7-position and a hydroxyl group at the 2-position.[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties.[1] The structural elucidation and confirmation of this compound are crucial for its application in research and development, necessitating detailed spectroscopic analysis. It is important to note that this compound can exist in tautomeric forms, primarily as 7-chloro-1H-1,8-naphthyridin-2-one.[1] The spectroscopic data will reflect the predominant tautomer under the experimental conditions.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol [1][2] |
| IUPAC Name | 7-chloro-1H-1,8-naphthyridin-2-one[1] |
| CAS Number | 15944-34-0[1][3] |
| Canonical SMILES | C1=CC(=O)NC2=C1C=CC(=N2)Cl[1][4] |
| InChI Key | VOFMYNBQUTUEOS-UHFFFAOYSA-N[1][4] |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak ([M]⁺).
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 181.01631 |
| [M+Na]⁺ | 202.99825 |
| [M-H]⁻ | 179.00175 |
| [M]⁺ | 180.00848 |
(Data sourced from predicted values on PubChem)[4]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for infusion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve maximum signal intensity and stability.
-
-
Data Processing:
-
Process the raw data to obtain the mass spectrum.
-
Identify the molecular ion peak and its corresponding isotopic pattern to confirm the presence of chlorine.
-
Analyze fragmentation patterns to gain further structural insights.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for the mass spectrometric analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). The expected chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the nitrogen atoms within the heterocyclic rings.
Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
¹H NMR
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 12.0 | Singlet (broad) | 1H | N-H |
| ~8.0 - 8.2 | Doublet | 1H | Aromatic-H |
| ~7.6 - 7.8 | Doublet | 1H | Aromatic-H |
| ~7.2 - 7.4 | Doublet | 1H | Aromatic-H |
| ~6.4 - 6.6 | Doublet | 1H | Aromatic-H |
¹³C NMR
| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|---|
| ~160 - 165 | C=O |
| ~150 - 155 | Aromatic C-N/C-Cl |
| ~140 - 145 | Aromatic C-H |
| ~130 - 135 | Aromatic C-q |
| ~120 - 125 | Aromatic C-H |
| ~115 - 120 | Aromatic C-H |
| ~105 - 110 | Aromatic C-H |
Note: These are predicted values. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if needed.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Place the NMR tube into the spectrometer's probe and allow the sample to thermally equilibrate.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling, to obtain singlets for all carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific atoms in the molecule.
-
Workflow for NMR Spectroscopy
Caption: General workflow for acquiring and processing NMR spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, key vibrational bands for the N-H, C=O, C=C, and C-Cl bonds are expected.
Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3200 - 3400 (broad) | N-H Stretch | Amide |
| 1650 - 1680 (strong) | C=O Stretch | Amide (Lactam) |
| 1550 - 1620 | C=C and C=N Stretch | Aromatic Rings |
| 1000 - 1100 | C-Cl Stretch | Aryl-Chloride |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Workflow for IR Spectroscopy
Caption: Workflow for the analysis of a solid sample using ATR-FTIR spectroscopy.
References
Application Notes and Protocols: Experimental Protocol for Assessing Antibacterial Activity of Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyridines are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antibacterial properties.[1][2][3][4][5] The core structure, consisting of two fused pyridine rings, serves as a scaffold for the development of novel antimicrobial agents.[1][3] Notably, some 1,8-naphthyridine derivatives have demonstrated the ability to inhibit bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication, a mechanism of action shared with fluoroquinolone antibiotics.[6][7][8] This document provides a comprehensive set of experimental protocols to systematically evaluate the in vitro antibacterial activity of novel naphthyridine derivatives.
These protocols are designed to be accessible to researchers in microbiology and drug development, providing detailed methodologies for determining key parameters of antibacterial efficacy, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Key Experimental Protocols
Two primary methods are detailed for assessing the antibacterial activity of naphthyridine compounds: the Agar Disk Diffusion method for preliminary screening and the Broth Microdilution method for quantitative determination of MIC, followed by the determination of MBC.
Agar Disk Diffusion (Kirby-Bauer) Method
This method is a widely used preliminary test to qualitatively assess the antimicrobial susceptibility of bacteria to a specific compound.[9][10][11] It is based on the diffusion of the antimicrobial agent from an impregnated disk through an agar medium, resulting in a zone of growth inhibition if the bacterium is susceptible.[9][12]
Materials:
-
Naphthyridine compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.9%)
-
Sterile cotton swabs
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[14]
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]
-
-
Application of Naphthyridine Disks:
-
Impregnate sterile filter paper disks with a known concentration of the naphthyridine compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.
-
Gently press each disk to ensure complete contact with the agar surface.[12]
-
Ensure disks are spaced far enough apart (at least 24 mm) to prevent overlapping of inhibition zones.[11]
-
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (clear zone around the disk where no bacterial growth is visible) in millimeters.
-
The size of the inhibition zone is indicative of the antibacterial activity of the naphthyridine compound.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][15][16][17]
Materials:
-
Naphthyridine compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]
-
Test bacterial strains
-
Sterile saline solution (0.9%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of Naphthyridine Dilutions:
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the naphthyridine stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to create a range of concentrations.[13]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
-
Inoculation of Microtiter Plate:
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the naphthyridine compound at which there is no visible growth.[18]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[18][19][20][21] This test is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC test
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Incubator
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.[18]
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[18]
-
-
Determination of MBC:
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the activity of different naphthyridine derivatives against various bacterial strains.
Table 1: Antibacterial Activity of Naphthyridine Derivatives
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| NAPH-001 | Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 |
| NAPH-001 | Escherichia coli | ATCC 25922 | 8 | 32 | 4 |
| NAPH-001 | Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | >2 |
| NAPH-002 | Staphylococcus aureus | ATCC 29213 | 2 | 4 | 2 |
| NAPH-002 | Escherichia coli | ATCC 25922 | 4 | 16 | 4 |
| NAPH-002 | Pseudomonas aeruginosa | ATCC 27853 | 16 | 64 | 4 |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
Visualizations
Diagrams created using Graphviz can effectively illustrate experimental workflows and the proposed mechanism of action.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Antimicrobial Activity of Naphthyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Purity 7-Chloro-1,8-naphthyridin-2-ol in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential research applications of high-purity 7-Chloro-1,8-naphthyridin-2-ol and detailed protocols for its use in relevant in vitro assays. This compound, a member of the versatile 1,8-naphthyridine class of heterocyclic compounds, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique chemical structure makes it a valuable scaffold for the development of novel therapeutic agents with a wide range of biological activities.[1][2][3][4][5]
Overview of Research Applications
The 1,8-naphthyridine core is a recognized privileged structure in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][4] this compound, in particular, holds significant potential in several key research areas:
-
Anticancer Research: Derivatives of the 1,8-naphthyridine scaffold have demonstrated potent cytotoxic activity against various cancer cell lines.[2][6][7][8] The mechanisms of action often involve the inhibition of crucial cellular targets like protein kinases and topoisomerases, leading to the disruption of cancer cell proliferation and survival.[2]
-
Anti-inflammatory Studies: The 1,8-naphthyridine framework is a key component in compounds exhibiting significant anti-inflammatory properties.[1][8][9][10][11][12] Research in this area focuses on the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokine production.
-
Antimicrobial Drug Discovery: The structural motif of 1,8-naphthyridine is central to many antibacterial agents.[13] Research has shown that derivatives can exhibit direct antimicrobial activity or act as modulators to enhance the efficacy of existing antibiotics against multi-drug resistant strains.[14][15][16]
-
Intermediate for Synthesis of Bioactive Molecules: this compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential. A notable example is its use in the preparation of Pagoclone, a partial agonist of the GABA-A receptor with anxiolytic properties.[17][18]
Quantitative Data for 1,8-Naphthyridine Derivatives
Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa | 0.41 | [7] |
| Compound 47 | K-562 | 0.77 | [7] |
| Compound 36 | PA-1 | 1.19 | [7] |
| Compound 29 | PA-1 | 0.41 | [7] |
| Compound 29 | SW620 | 1.4 | [7] |
| Compound 12 | HBL-100 (breast) | 1.37 | [8] |
| Compound 17 | KB (oral) | 3.7 | [8] |
| Compound 22 | SW-620 (colon) | 3.0 | [8] |
| Compound 16 | HeLa | 0.7 | |
| Compound 16 | HL-60 | 0.1 | |
| Compound 16 | PC-3 | 5.1 | [19] |
Table 2: Antimicrobial Activity of Selected 1,8-Naphthyridine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 1,8-NA | E. coli 06 | ≥ 1024 | [14][15] |
| 1,8-NA | S. aureus 10 | ≥ 1024 | [14][15] |
| 1,8-NA | P. aeruginosa 24 | ≥ 1024 | [14][15] |
| 3-TNB | E. coli 06 | ≥ 1024 | [14][15] |
| 3-TNB | S. aureus 10 | ≥ 1024 | [14][15] |
| 3-TNB | P. aeruginosa 24 | ≥ 1024 | [14][15] |
| Compound 10j | S. aureus | 8 | [20] |
| Compound 10f | S. aureus | 31 | [20] |
Note: 1,8-NA (7-acetamido-1,8-naphthyridin-4(1H)-one) and 3-TNB (3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide) did not show direct antibacterial activity but were found to potentiate the effects of fluoroquinolone antibiotics.[14][15]
Experimental Protocols
The following are representative protocols for evaluating the biological activity of this compound and its derivatives.
Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used for screening 1,8-naphthyridine derivatives against various cancer cell lines.[19]
Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
High-purity this compound
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)[19]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the methods used to evaluate the antimicrobial properties of 1,8-naphthyridine derivatives.[14][15]
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.
Materials:
-
High-purity this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[14][15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways
While the direct molecular targets of this compound are not extensively characterized, its derivatives are known to modulate key signaling pathways implicated in cancer and inflammation.
Inhibition of Kinase Signaling Pathways in Cancer
Many 1,8-naphthyridine derivatives function as kinase inhibitors, targeting receptor tyrosine kinases (RTKs) such as EGFR and c-Met.[2] Inhibition of these kinases can block downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.
These application notes and protocols are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to fully characterize its pharmacological profile.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 1,8-Naphthyridin-2(1H)-one, 7-chloro- | Benchchem [benchchem.com]
- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 17. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 18. WO2003082870A1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone - Google Patents [patents.google.com]
- 19. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing 1,8-Naphthyridine Derivatives as Fluorescent Biological Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthyridine derivatives have emerged as a versatile class of heterocyclic compounds with significant potential as fluorescent biological probes. Their rigid, planar structure and electron-rich nitrogen atoms provide a robust scaffold for the design of probes that exhibit changes in their photophysical properties upon interaction with specific biological targets. These characteristics, including high quantum yields, tunable emission spectra, and sensitivity to the local microenvironment, make them valuable tools for elucidating complex biological processes. This document provides detailed application notes and experimental protocols for the utilization of 1,8-naphthyridine derivatives in various biological assays, including the detection of metal ions and nucleic acids, and their application in cellular imaging.
Core Principles and Mechanisms of Action
The fluorescence of 1,8-naphthyridine derivatives can be modulated through several mechanisms upon interaction with a target analyte. These mechanisms often involve changes in the electronic state of the fluorophore, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. Common mechanisms include:
-
Photoinduced Electron Transfer (PET): In the "off" state, an electron-donating recognition moiety quenches the fluorescence of the 1,8-naphthyridine core. Binding of the analyte to the recognition site disrupts this PET process, restoring fluorescence.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the probe, leading to a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust and quantitative analysis.
-
Chelation-Enhanced Fluorescence (CHEF): The coordination of a metal ion to the 1,8-naphthyridine scaffold can restrict intramolecular rotations and vibrations, leading to a significant increase in fluorescence intensity.
Applications of 1,8-Naphthyridine-Based Fluorescent Probes
Detection of Metal Ions
The nitrogen atoms within the 1,8-naphthyridine ring system act as excellent coordination sites for various metal ions. This property has been extensively exploited to develop selective fluorescent probes for biologically and environmentally important metal ions.
Quantitative Data for Metal Ion Probes
| Probe Name | Target Ion | Excitation (λex) (nm) | Emission (λem) (nm) | Detection Limit (LOD) | Key Features & Solvent System | Reference |
| N-Boc-L-proline modified 1,8-naphthyridine | Zn(II) | Not Specified | 388 | 3.4 x 10⁻⁶ M | "Turn-on" fluorescence enhancement. | [1] |
| 1-(7-acetamino-1,8-naphthyridyl)-2-(6-diacetaminopyridyl)ethene | Zn(II) | Not Specified | Not Specified | Not Specified | Dual-emission behavior. | [2] |
| 1-(7-acetamino-1,8-naphthyridyl)-2-(6-diacetaminopyridyl)ethene | Cu(II) | Not Specified | Not Specified | Not Specified | "ON-OFF" fluorescence quenching. | [2] |
| 1,8-Naphthyridine-Derived Schiff Base | Ni(II)/Cu(II) | Not Specified | Not Specified | Not Specified | "On-off" fluorescence quenching. Works in a wide pH range (4-10). | [3] |
| Ruthenium(II) polypyridyl complex bearing 1,8-naphthyridine | Cu(II) | Not Specified | Not Specified | 39.9 nM | "Turn-off" fluorescence quenching in CH₃CN/H₂O (1:1, v/v). | [4] |
| Ruthenium(II) polypyridyl complex bearing 1,8-naphthyridine | Fe(III) | Not Specified | Not Specified | 6.68 nM | "Turn-off" fluorescence quenching in CH₃CN/H₂O (1:1, v/v). | [4] |
Experimental Protocol: General Procedure for Metal Ion Detection using a 1,8-Naphthyridine Probe
This protocol outlines a general method for evaluating the performance of a 1,8-naphthyridine-based fluorescent probe for the detection of a specific metal ion.
Materials:
-
1,8-Naphthyridine derivative fluorescent probe
-
Stock solutions (e.g., 1 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃) in deionized water or an appropriate solvent.
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Stock Solution: Prepare a stock solution of the 1,8-naphthyridine probe (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.
-
Preparation of Working Solution: Dilute the probe stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer solution.
-
Fluorescence Titration: a. Transfer 2 mL of the probe working solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the predetermined maximum excitation wavelength (λex). c. Add small aliquots of the target metal ion stock solution (e.g., 2 µL increments) to the cuvette. d. After each addition, mix the solution thoroughly and allow it to equilibrate for a set time (e.g., 2-5 minutes). e. Record the fluorescence emission spectrum. f. Continue this process until the fluorescence intensity reaches a plateau.
-
Selectivity Study: a. To assess the selectivity of the probe, repeat the fluorescence measurement (step 3) with a range of other metal ions at a concentration significantly higher than that of the target ion.
-
Data Analysis: a. Plot the fluorescence intensity at the maximum emission wavelength (λem) against the concentration of the metal ion to generate a titration curve. b. From the titration curve, determine the detection limit (LOD) and the binding constant (Ka) of the probe for the metal ion.
Visualization of Metal Ion Sensing Mechanism
Caption: Photoinduced Electron Transfer (PET) mechanism for a "turn-on" 1,8-naphthyridine metal ion probe.
Detection of Nucleic Acids
The unique arrangement of hydrogen bond donors and acceptors in the 1,8-naphthyridine scaffold allows for specific interactions with nucleic acid bases. This has led to the development of fluorescent probes for sensing specific DNA and RNA sequences and structures.
Quantitative Data for Nucleic Acid Probes
| Probe Name | Target | Excitation (λex) (nm) | Emission (λem) (nm) | Key Features & Solvent System | Reference |
| Cationic 1,8-naphthyridine dye 1b | DNA/RNA | ~490 | ~700 | "OFF-ON" fluorescence response in Tris-HCl buffer. Targets mitochondria. | [5] |
Experimental Protocol: Live-Cell Imaging of Mitochondrial Nucleic Acids
This protocol is adapted for visualizing mitochondrial nucleic acids in live cells using a 1,8-naphthyridine-based probe.
Materials:
-
1,8-Naphthyridine fluorescent probe for nucleic acids (e.g., Cationic dye 1b)
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
-
Glass-bottom dishes for cell culture
Procedure:
-
Cell Culture: a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
-
Probe Loading: a. Prepare a stock solution of the 1,8-naphthyridine probe in DMSO. b. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). c. Remove the culture medium from the cells and wash twice with PBS. d. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Cell Imaging: a. After incubation, remove the probe-containing medium and wash the cells three times with PBS. b. Add fresh, pre-warmed culture medium or imaging buffer to the cells. c. Immediately image the cells using a confocal laser scanning microscope equipped with the appropriate laser line for excitation and a detector for the emission wavelength of the probe.
-
Co-staining (Optional): a. To confirm mitochondrial localization, co-stain the cells with a commercially available mitochondrial tracker dye according to the manufacturer's protocol.
-
Data Analysis: a. Analyze the acquired images to determine the subcellular localization and intensity of the fluorescent signal.
Visualization of Experimental Workflow for Live-Cell Imaging
References
- 1. A 1,8-naphthyridine-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Visualizing metal ions in cells: an overview of analytical techniques, approaches, and probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for key cell-based assays to evaluate the cytotoxicity of naphthyridine compounds. The information is intended to guide researchers in the reproducible execution of these experiments, data analysis, and interpretation of results.
Introduction to Naphthyridine Cytotoxicity
Naphthyridine and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several naphthyridine-based compounds have been investigated as potential anticancer agents, with some entering clinical trials.[1][3] Their cytotoxic effects are often attributed to mechanisms such as the induction of apoptosis (programmed cell death), inhibition of critical enzymes like topoisomerase II, and interference with cellular signaling pathways.[1][2] Accurate and reproducible methods for assessing the cytotoxicity of novel naphthyridine compounds are crucial for their development as therapeutic agents.
Quantitative Data Summary: Cytotoxicity of Naphthyridine Derivatives
The following tables summarize the cytotoxic activity (IC₅₀ values) of various naphthyridine derivatives against several human cancer cell lines, providing a basis for comparative analysis.
Table 1: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines
| Compound | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |
| Compound 14 | 2.6 | 1.5 | 2.7 | [3][4] |
| Compound 15 | 2.3 | 0.8 | 11.4 | [3][4] |
| Compound 16 | 0.7 | 0.1 | 5.1 | [1][3][4] |
| Colchicine (Reference) | 23.6 | 7.8 | 19.7 | [3][4] |
Table 2: Cytotoxicity of Other Naphthyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5j | HeLa | 6.4 ± 0.45 | [5] |
| Compound 5k | MCF-7 | 2.03 ± 0.23 | [5] |
| Compound 20 | P388 | 1.8 | [6][7] |
| Compound 22 | P388 | 3.5 | [6][7] |
| Compound 24 | Adult T-cell Leukemia | 0.29 | [7] |
| Bisleuconothine A 54 | SW480 | 2.74 | [6] |
| Bisleuconothine A 54 | HCT116 | 3.18 | [6] |
| Bisleuconothine A 54 | HT29 | 1.09 | [6] |
| Bisleuconothine A 54 | SW620 | 3.05 | [6] |
| Compound 17a | MOLT-3 | 9.1 ± 2.0 | [8] |
| Compound 17a | HeLa | 13.2 ± 0.7 | [8] |
| Compound 17a | HL-60 | 8.9 ± 2.2 | [8] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Naphthyridine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture selected cell lines in their recommended medium.[10]
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the naphthyridine compound, typically in DMSO.[11]
-
Prepare serial dilutions of the compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle-only and untreated controls.[10]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[9]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >600 nm can be used.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.[11]
-
Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 [4]
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[4]
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released from damaged cells into the culture medium.[11][12][13]
Materials:
-
Appropriate cell lines
-
Complete cell culture medium (preferably with low serum to reduce background LDH activity)[11]
-
Naphthyridine compounds
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Supernatant Collection:
-
LDH Reaction:
-
Measurement:
-
Data Analysis:
-
Subtract the culture medium background absorbance from all other readings.[11]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Naphthyridine compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of the naphthyridine compounds for the desired time.[4]
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells twice with cold PBS.[4]
-
-
Staining:
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate cell populations:
-
Hypothesized Signaling Pathway for Naphthyridine-Induced Apoptosis
Certain naphthyridine derivatives induce apoptosis through various mechanisms, including the inhibition of topoisomerase II, leading to DNA damage and subsequent activation of caspase cascades.[2]
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. protocols.io [protocols.io]
- 14. dojindo.co.jp [dojindo.co.jp]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 7-Chloro-1,8-naphthyridin-2-ol by Recrystallization
Welcome to the technical support center for the purification of 7-Chloro-1,8-naphthyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key heterocyclic intermediate. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind recrystallizing this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed beforehand if they are insoluble in the hot solvent.[1][2]
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
The ideal solvent for recrystallizing this compound should exhibit the following properties:
-
High-temperature solubility: The compound should be highly soluble in the solvent at or near its boiling point.[3]
-
Low-temperature insolubility: The compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal recovery.[3]
-
Favorable impurity profile: Impurities should either be completely soluble at all temperatures or completely insoluble in the hot solvent.[1]
-
Chemical inertness: The solvent must not react with this compound.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]
Q3: Which solvents are good starting points for the recrystallization of this compound?
Based on the heterocyclic aromatic structure of this compound, which contains polar functional groups, polar organic solvents are generally a good starting point. For N-heterocyclic compounds, solvents such as ethanol, methanol, acetonitrile, or mixtures like methanol-ether have been reported to be effective for similar structures.[5][6] Given the lack of specific quantitative solubility data in the public domain, a systematic solvent screening is highly recommended.
Q4: How do I perform a solvent screening for this compound?
A systematic approach is key to identifying the optimal solvent or solvent system. Here is a recommended protocol:
Experimental Protocol: Solvent Screening
-
Preparation: Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent.
-
Room Temperature Solubility: Agitate the test tubes at room temperature to assess solubility. A good solvent will not dissolve the compound at this stage.[7]
-
Elevated Temperature Solubility: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath and observe the solubility. The ideal solvent will completely dissolve the compound at an elevated temperature.[7]
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The best solvent will yield a good quantity of crystals upon cooling.[7]
-
Solvent Mixture (if necessary): If no single solvent is ideal, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[1]
Below is a table of suggested solvents for initial screening, categorized by polarity:
| Polarity | Solvent | Rationale |
| High | Water | Unlikely to be a good single solvent due to the organic nature of the compound, but could be used as an anti-solvent in a mixed system. |
| Methanol | Often a good choice for polar heterocyclic compounds. | |
| Ethanol | Similar to methanol, with a slightly higher boiling point. | |
| Medium | Acetonitrile | A common solvent for the crystallization of organic compounds.[5] |
| Acetone | A strong solvent, may dissolve the compound too well at room temperature. | |
| Ethyl Acetate | A moderately polar solvent that can be effective. | |
| Low | Toluene | May be useful as a component in a mixed solvent system. |
| Hexane | Likely a poor solvent, but can be used as an anti-solvent. |
Q5: What are the common impurities I might encounter in crude this compound?
Common impurities in the synthesis of 1,8-naphthyridine derivatives often include:
-
Unreacted starting materials: Such as 2-aminopyridine derivatives, which are common precursors.[8]
-
Side-products: Arising from incomplete or alternative cyclization pathways.[8]
-
Residual high-boiling solvents: Such as DMSO or pyridine, if used in the synthesis.[8]
-
Colored impurities: Often polymeric byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Problem 1: No crystals form upon cooling.
-
Cause: Too much solvent was used, resulting in a solution that is not saturated upon cooling.[7]
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. To check if you have too much solvent, you can dip a glass rod into the solution and let the solvent evaporate; a solid residue indicates the presence of the dissolved compound.[9]
-
-
Cause: The solution is supersaturated.[7]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.[7]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the presence of significant impurities is depressing the melting point.[7]
-
Solution 1 (Add more solvent): Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool more slowly.[7]
-
Solution 2 (Change solvent): Select a solvent with a lower boiling point.
-
Solution 3 (Slow cooling): Insulate the flask to ensure very slow cooling, which can favor crystal formation over oiling out.
-
Problem 3: The yield of recovered crystals is very low.
-
Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.[9]
-
Solution: Before filtering, reduce the volume of the solvent by evaporation. You can also cool the solution in an ice-salt bath to further decrease the solubility of your compound.
-
-
Cause: Premature crystallization occurred during hot filtration.
-
Solution: Use a stemless funnel and keep the filtration apparatus hot. You can also add a small excess of hot solvent before filtration and then evaporate it after.[1]
-
-
Cause: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Problem 4: The recrystallized product is still colored.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the mass of the crude product). The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1]
-
Visualizing the Workflow
Diagram 1: Decision Tree for Solvent Selection
Caption: A decision tree to guide the selection of an appropriate recrystallization solvent.
Diagram 2: Troubleshooting Flowchart for Poor Crystal Formation
Caption: A flowchart for troubleshooting when no crystals are forming in the cooled solution.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Buy this compound | 15944-34-0 [smolecule.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. This compound [myskinrecipes.com]
- 6. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ossila.com [ossila.com]
- 9. Home Page [chem.ualberta.ca]
Technical Support Center: Optimizing the Friedlander Synthesis of Naphthyridines
Welcome to the technical support center for the Friedlander synthesis of naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the Friedlander synthesis of 1,8-naphthyridines?
The essential starting materials for this synthesis are a 2-amino-3-pyridinecarboxaldehyde (or a related derivative) and a carbonyl compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[1] The purity of these starting materials is crucial, as impurities can lead to side reactions and lower the yield of the desired naphthyridine product.
Q2: How does the choice of catalyst affect the reaction outcome?
The catalyst plays a pivotal role in the Friedlander synthesis, influencing reaction rate, yield, and in some cases, regioselectivity. While the reaction can be catalyzed by both acids and bases, modern methods often employ specific catalysts to achieve milder reaction conditions and improved results.[2]
For instance, basic ionic liquids like [Bmmim][Im] have been shown to be effective, acting as both a catalyst and a solvent.[2] Choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, has been successfully used as a catalyst in water, promoting a green chemistry approach.[3] For controlling regioselectivity, particularly with unsymmetrical ketones, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has demonstrated high efficacy.
Q3: What is the optimal solvent for this reaction?
The choice of solvent significantly impacts reaction efficiency. While traditional organic solvents can be used, recent advancements have highlighted the benefits of greener alternatives. Water has been successfully employed as a solvent, particularly with a suitable catalyst like choline hydroxide, leading to excellent yields.[3] Solvent-free conditions, such as solid-state grinding with a catalyst or microwave irradiation, can also be highly effective, simplifying the workup process.
Q4: What is the typical temperature range for the Friedlander synthesis of naphthyridines?
The optimal reaction temperature is highly dependent on the specific substrates and catalyst system. For instance, reactions catalyzed by choline hydroxide in water have shown excellent yields at 50°C.[1] When using basic ionic liquids such as [Bmmim][Im], a starting temperature of 80°C is often employed for optimization.[2] It is always advisable to perform a temperature screen to determine the ideal conditions for a specific set of reactants.
Q5: How can I minimize the formation of side products?
Side product formation, often arising from the self-condensation of the ketone starting material, can be a significant issue, especially under harsh basic conditions.[4] To mitigate this, utilizing milder catalysts and optimized reaction temperatures is recommended. Additionally, controlling the stoichiometry of the reactants and ensuring their purity can help minimize unwanted side reactions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Possible Cause: Inactive catalyst or inappropriate catalyst loading.
-
Solution: Verify the integrity of your catalyst. If using a reusable catalyst, ensure it has not lost activity. Optimize the catalyst loading; for choline hydroxide, 1 mol% has been shown to be effective.
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if degradation or charring is observed, the temperature should be lowered.
-
-
Possible Cause: Impure starting materials.
-
Solution: Ensure the purity of the 2-amino-3-pyridinecarboxaldehyde and the active methylene compound through appropriate purification techniques like recrystallization or chromatography.
-
-
Possible Cause: Incorrect solvent.
-
Solution: The solvent may not be suitable for your specific substrates. Consider screening different solvents, including water or solvent-free conditions if applicable.
-
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
When using an unsymmetrical ketone, the formation of two different regioisomers is possible, which can complicate purification and reduce the yield of the desired product.
-
Possible Cause: Lack of regioselective control in the reaction conditions.
-
Solution: Employ a catalyst known to promote regioselectivity, such as TABO.[5]
-
-
Possible Cause: Reaction kinetics favoring the undesired isomer.
-
Solution: The rate of addition of the ketone can influence regioselectivity. A slow, controlled addition of the unsymmetrical ketone to the reaction mixture has been reported to favor the formation of the 2-substituted product.
-
-
Possible Cause: Temperature influencing the regiochemical outcome.
-
Solution: The reaction temperature can affect the ratio of the regioisomers. A systematic study of the effect of temperature on the product distribution is recommended to find the optimal conditions for the desired isomer.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Friedlander synthesis of naphthyridines, providing a comparative overview of different reaction conditions.
Table 1: Effect of Catalyst on the Synthesis of 2,3-diphenyl-1,8-naphthyridine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Bmmim][Im] | None | 80 | 24 | 90 |
| [Bmmim][OC2H5] | None | 80 | 24 | 75 |
| [Bmmim][OH] | None | 80 | 24 | 68 |
| [Bmmim][OCH3] | None | 80 | 24 | 56 |
Reaction conditions: 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone.[2]
Table 2: Optimization of Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 50 | 6 | 99 |
| 0.5 | 50 | 6 | 92 |
| 1 | Room Temp. | 12 | 85 |
| 0 | 50 | 12 | No Reaction |
Reaction conditions: 2-aminonicotinaldehyde and acetone in water.[3]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water using Choline Hydroxide
This protocol is adapted from a green chemistry approach utilizing water as the solvent and choline hydroxide (ChOH) as the catalyst.[3]
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the corresponding active methylene carbonyl compound (0.5 mmol for most ketones, 1.5 mmol for acetone).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol%) to the stirring reaction mixture.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 50°C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (40 mL).
-
Wash the organic layer with water (10 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O under Grinding Conditions
This protocol describes an environmentally benign, solvent-free method for the synthesis of 1,8-naphthyridines.[1]
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).
-
Grind the mixture with a pestle at room temperature for the time indicated by TLC monitoring (typically a few minutes).
-
Upon completion of the reaction, add cold water to the reaction mixture.
-
Filter the solid product, wash it with water, and recrystallize from a suitable solvent to obtain the pure 1,8-naphthyridine.
-
The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.
Visualizations
Caption: Base-catalyzed mechanism of the Friedlander synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to improve regioselectivity.
References
Improving yield and purity in multi-step naphthyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the multi-step synthesis of naphthyridines, with a focus on improving both yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses prevalent challenges in naphthyridine synthesis, particularly concerning the widely utilized Friedländer annulation reaction.
Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Friedländer synthesis are a frequent challenge and can arise from several factors. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Low Yield:
-
Sub-optimal Catalyst: The choice of catalyst is critical. While classical methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like ionic liquids (e.g., [Bmmim][Im]) or Lewis acids such as CeCl₃·7H₂O.[1] Choline hydroxide (ChOH) has also been shown to be an effective catalyst in aqueous media.[2]
-
Solvent Selection: The reaction solvent significantly impacts the rate and yield. While traditional methods often use organic solvents, recent studies have demonstrated high yields in water or even under solvent-free grinding conditions.[1][3] Solvent-free conditions with a reusable catalyst can also simplify work-up and improve yields.[1]
-
Reaction Temperature: The temperature may require optimization. While some protocols suggest heating (e.g., 80°C), others achieve high yields at room temperature, especially with highly active catalysts.[1][4] It is advisable to perform a temperature screen to find the optimum for your specific substrates.[2]
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction and lead to side products, thus lowering the yield of the desired product.[1]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.[1][5]
Q2: I am observing the formation of multiple products in my reaction, indicating poor regioselectivity. How can I control this?
A2: Poor regioselectivity is a known challenge when using unsymmetrical ketones as the active methylene compound. Here are strategies to improve it:
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. The use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1][6]
-
Slow Addition of Substrate: Slowly adding the methyl ketone substrate to the reaction mixture can significantly improve regioselectivity.[6]
-
Reaction Temperature: Higher reaction temperatures can also enhance regioselectivity.[6]
Q3: My crude product is impure. What are the common impurities and how can I remove them?
A3: Common impurities in naphthyridine synthesis include unreacted starting materials (especially 2-aminopyridine derivatives), residual high-boiling solvents (like DMSO or pyridine), and byproducts from side reactions.[7]
Purification Strategies:
-
Acidic Wash: To remove basic impurities like unreacted 2-aminopyridine or pyridine, an acidic wash during the workup is highly effective. Dissolving the crude product in an organic solvent (e.g., ethyl acetate or DCM) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic impurities, making them water-soluble and easily removable.[7]
-
Aqueous Wash: For removing high-boiling polar solvents like DMSO, washing the organic layer with water or brine is typically required.[7]
-
Recrystallization: For solid crude products, recrystallization is often the most effective method for achieving high purity.[7]
-
Column Chromatography: If recrystallization is not effective or the product is an oil, silica gel column chromatography is a standard purification technique.[4]
Data Presentation
Table 1: Optimization of Friedländer Reaction Conditions for 2,3-diphenyl-1,8-naphthyridine Synthesis
| Entry | Catalyst | Time (h) | Temperature (°C) | Molar Ratio (a/b) | Yield (%) |
| 1 | [Bmmim][Im] | 24 | 80 | 1:1 | 91 |
Reaction conditions: 2-amino-3-pyridinecarboxaldehyde (a) and 2-phenylacetophenone (b) were dissolved in the ionic liquid ([Bmmim][Im]) which acted as both catalyst and solvent.[4]
Table 2: Comparison of Catalysts for the Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ChOH (1) | H₂O | 50 | 6 | >95 |
| 2 | LiOH·H₂O | H₂O | rt | 12 | 69 |
Reaction conditions: 2-aminonicotinaldehyde and acetone were used as substrates.[8]
Experimental Protocols
Protocol 1: General Procedure for Friedländer Synthesis of 1,8-Naphthyridines using an Ionic Liquid Catalyst [4]
-
A mixture of an α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde is added to a Schlenk reaction bottle containing the ionic liquid (e.g., [Bmmim][Im]).
-
The mixture is magnetically stirred at approximately 80°C.
-
After the reaction is complete (monitored by TLC), the reaction mixture is extracted with ethyl ether and deionized water.
-
The ethyl ether phase is collected and evaporated under a rotary evaporator to obtain the crude product.
-
The crude product is purified by silica gel column chromatography using a specific volume ratio of petroleum ether/ethyl ether as the eluent.
Protocol 2: Acidic Wash for Removal of Basic Impurities [7]
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Standard Recrystallization [7]
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice-water bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of naphthyridine derivatives.
Caption: A troubleshooting decision tree for addressing low yields in naphthyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
7-Chloro-1,8-naphthyridin-2-ol stability and degradation in solution
Welcome to the technical support resource for 7-Chloro-1,8-naphthyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting for assessing the stability and degradation of this compound in solution. Given that specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide provides a framework for conducting systematic stability studies based on established principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound in solution?
A1: Based on its chemical structure, a substituted chloro-naphthyridinol, the primary stability concerns are susceptibility to hydrolysis, oxidation, and photodegradation. The presence of the hydroxyl group suggests potential for oxidation to a ketone derivative.[3] The chloro-substituent and the naphthyridine ring system may be susceptible to nucleophilic attack, particularly under basic pH conditions. Furthermore, like many heterocyclic aromatic compounds, it may exhibit sensitivity to light.[4]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To minimize degradation, stock solutions should be stored in tightly sealed, amber glass vials to protect from light. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended. It is also good practice to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.[5]
Q3: What solvents are suitable for preparing solutions of this compound?
A3: The choice of solvent will depend on the specific application. For analytical purposes, a common practice is to dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile, and then dilute it with the desired aqueous buffer.[6] It is crucial to assess the stability of the compound in the chosen solvent system, as the solvent itself can influence degradation pathways.
Q4: How can I establish a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[8][9] To develop such a method, you will need to perform forced degradation studies to generate the potential degradation products and ensure your HPLC method can separate them from the parent compound.[1][10]
Troubleshooting Guide: Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and developing a stability-indicating method.[2][10][11] The goal is to achieve 5-20% degradation of the drug substance.[11] If you are encountering issues with your forced degradation studies for this compound, this guide provides potential solutions.
Issue 1: No Degradation Observed Under Stress Conditions
If you do not observe any degradation, the compound may be highly stable under the initial conditions.
Troubleshooting Steps:
-
Increase Stress Severity:
-
Hydrolysis: If no degradation is seen with 0.1 N HCl or 0.1 N NaOH at 60°C, consider increasing the acid/base concentration to 1 N or refluxing at a higher temperature for a longer duration.[7][11]
-
Oxidation: If 3% hydrogen peroxide (H₂O₂), a common oxidizing agent, does not induce degradation, you can try a higher concentration (e.g., 30%) or a different type of oxidizing agent.[7]
-
Thermal: If solid-state thermal stress at 60°C shows no effect, you can increase the temperature, but be mindful of the compound's melting point.
-
-
Extend Exposure Time: The duration of the stress test can be extended. It is recommended that stress testing in solution be conducted for a maximum of 14 days.[7]
-
Confirm Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation products. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.
Issue 2: Excessive Degradation (>20%) Observed
Excessive degradation can make it difficult to identify the primary degradation pathways.
Troubleshooting Steps:
-
Reduce Stress Severity:
-
Hydrolysis/Oxidation: Decrease the concentration of the stressor (acid, base, or oxidizing agent), lower the temperature, or shorten the exposure time.
-
Photostability: Reduce the intensity of the light source or the duration of exposure.
-
-
Time-Point Analysis: Sample at multiple, earlier time points to capture the initial stages of degradation before it becomes too extensive.
Issue 3: Inconsistent or Irreproducible Results
Lack of reproducibility can stem from several factors.
Troubleshooting Steps:
-
Control Experimental Parameters: Ensure that temperature, concentration of stressors, and light exposure are tightly controlled and consistent across experiments.
-
Solution Preparation: Prepare fresh solutions for each experiment, as the stability of the stock solution itself could be a variable.[5]
-
Purity of Starting Material: Verify the purity of your this compound starting material. Impurities could act as catalysts or degradation products themselves.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general approach to conducting a forced degradation study.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Withdraw and neutralize samples as in step 2.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature. Withdraw samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat at 60°C in an oven. Also, heat the stock solution at 60°C. Sample at various time points.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Table 1: Example Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solution) | Inert Solvent | 60°C | 24 hours |
| Photolytic | UV/Vis Light | Room Temp | As per ICH Q1B |
Visualizing Workflows and Pathways
Diagram 1: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Potential Degradation Pathways
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Buy this compound | 15944-34-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. syntharise.com [syntharise.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting low yields in the synthesis of naphthyridine derivatives
Welcome to the technical support center for the synthesis of naphthyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Naphthyridines are a critical class of N-heterocycles with wide-ranging applications in medicinal chemistry and materials science.[1][2] However, their synthesis can be fraught with challenges, often leading to frustratingly low yields.
This guide provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ultimately improve the efficiency and reproducibility of your syntheses. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Core Troubleshooting Guide - Diagnosing and Resolving Low Yields
Low product yield is the most common frustration in the synthesis of substituted naphthyridines. This guide provides a systematic approach to diagnosing the root cause and implementing effective solutions.
Initial Diagnosis: Where Did My Yield Go?
Before diving into complex optimizations, a logical diagnostic workflow can pinpoint the likely source of yield loss. The first step is a thorough analysis of your crude reaction mixture and a review of your experimental setup.
References
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purifying Polar Heterocyclic Compounds with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the column chromatography purification of polar heterocyclic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential solutions and detailed protocols.
Problem: My polar compound remains at the baseline of the Thin-Layer Chromatography (TLC) plate, even with highly polar mobile phases.
This indicates a very strong interaction between your compound and the stationary phase, which is a common challenge with highly polar molecules.
-
Solution 1: Employ a More Polar Solvent System. Standard solvent systems may not be sufficient. Consider using a mixture of dichloromethane (DCM) and methanol (MeOH), starting with a 5% concentration of MeOH and gradually increasing it.[1] For basic heterocyclic compounds, adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide to the mobile phase can improve elution by competing with the analyte for binding to the acidic silanol groups on the silica surface.[1][2] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used at 1-10% in dichloromethane.[1][3] For acidic compounds, the addition of acetic or formic acid (0.1–2.0%) can serve a similar purpose.[1]
-
Solution 2: Change the Stationary Phase. If altering the mobile phase is ineffective, consider a different stationary phase. Options include:
-
Alumina: Available in acidic, neutral, or basic forms, alumina can offer different selectivity compared to silica gel.[1][4][5]
-
Reversed-Phase Silica: Here, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase is used.[1][6][7] This is a powerful technique for retaining and separating highly polar compounds.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (such as silica, diol, or amino-bonded silica) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[7][8][9][10] This technique is particularly effective for very polar analytes.[7][9][10]
-
Problem: My polar heterocyclic compounds are co-eluting, resulting in poor separation.
Achieving good resolution between structurally similar polar compounds can be difficult.
-
Solution 1: Optimize the Mobile Phase. Fine-tuning the solvent system can significantly improve separation.
-
Use a Three-Component System: Adding a small amount of a third solvent can modulate the polarity and selectivity. For instance, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes enhance separation.[1]
-
Implement a Shallow Gradient: When using flash chromatography, a gradual and slow increase in the mobile phase polarity (a shallow gradient) can improve the resolution between closely eluting compounds.[1]
-
-
Solution 2: Adjust the Flow Rate. A slower flow rate allows for more equilibration time between the stationary and mobile phases, which can lead to better separation.[11] However, an excessively slow rate can increase diffusion and band broadening.[11][12]
-
Solution 3: Modify the Stationary Phase. Different stationary phases exhibit different selectivities. Consider trying alumina or bonded phases like diol or amino columns.[1]
Problem: I am observing peak tailing for my basic heterocyclic compound.
Peak tailing is often caused by strong, undesirable interactions between basic analytes and the acidic silanol groups on the surface of the silica gel.[1]
-
Solution 1: Add a Basic Modifier. Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into the mobile phase can neutralize the active silanol sites and reduce tailing.[1]
-
Solution 2: Use End-capped Silica Gel. End-capped silica gel has fewer free silanol groups, which can minimize undesirable interactions with basic compounds.
Problem: The crude sample is not soluble in the chosen mobile phase.
This is a common issue, especially when using non-polar solvent systems for the initial loading of the column.[3]
-
Solution 1: Dry Loading. This is the preferred method when solubility is an issue.[13][14] Dissolve your sample in a suitable solvent, add a small amount of silica gel (or the stationary phase you are using), and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[13][14]
-
Solution 2: Use a Stronger, Minimal-Volume Solvent for Wet Loading. Dissolve the sample in the absolute minimum amount of a stronger (more polar) solvent than your starting mobile phase.[5][13] Carefully load this concentrated solution onto the column. Be aware that using too much of a strong solvent can compromise the separation at the beginning of the elution.[13]
Frequently Asked Questions (FAQs)
Q1: How do I select the initial mobile phase for my polar heterocyclic compound?
The best starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems.[4][6][15] The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4.[12] A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[1][6] For more polar compounds, dichloromethane and methanol are a good combination.[1]
Q2: What is the difference between normal-phase and reversed-phase chromatography?
In normal-phase chromatography, the stationary phase is polar (e.g., silica gel, alumina), and the mobile phase is non-polar.[6][16] Polar compounds are retained more strongly and elute later.[4][6][17] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/methanol or water/acetonitrile mixtures).[6][7][18] In this mode, polar compounds have less affinity for the stationary phase and elute earlier.[18]
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is an excellent alternative for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[7][9][10] It uses a polar stationary phase and a mobile phase with a high organic solvent content, creating a water-enriched layer on the stationary phase surface that facilitates the partitioning of polar analytes.[7]
Q4: Can I use a gradient elution for purifying polar compounds?
Yes, a gradient elution, where the polarity of the mobile phase is gradually increased over time, is often very effective for separating mixtures containing compounds with a wide range of polarities.[1][6][16] It can help to elute strongly retained polar compounds in a reasonable time while still providing good resolution for less polar components.[1]
Q5: How much stationary phase should I use for my column?
A general rule of thumb is to use a weight of stationary phase that is 30 to 100 times the weight of your crude sample. The exact ratio depends on the difficulty of the separation. For easier separations, a lower ratio can be used, while for challenging separations, a higher ratio is recommended.
Data Presentation
Table 1: Common Mobile Phase Systems for Purifying Polar Heterocyclic Compounds on Silica Gel
| Mobile Phase System | Component A (Less Polar) | Component B (More Polar) | Typical Ratios (A:B) | Comments |
| Hexane / Ethyl Acetate | Hexane | Ethyl Acetate | 9:1 to 1:9 | A standard system for moderately polar compounds.[1] |
| Dichloromethane / Methanol | Dichloromethane | Methanol | 99:1 to 9:1 | A versatile system for a wide range of polarities.[1] |
| Chloroform / Methanol | Chloroform | Methanol | 99:1 to 9:1 | Another common choice for polar compounds. |
| Dichloromethane / Methanol / Ammonium Hydroxide | Dichloromethane | Methanol | Varies | For basic compounds to reduce tailing.[1][3] |
| Dichloromethane / Methanol / Acetic Acid | Dichloromethane | Methanol | Varies | For acidic compounds to improve peak shape.[1] |
Experimental Protocols & Visualizations
Experimental Workflow: Sample Loading
Proper sample loading is critical for achieving good separation. The two main techniques are wet loading and dry loading.
Caption: Workflow for wet and dry sample loading in column chromatography.
Troubleshooting Logic: Improving Separation of Polar Compounds
This decision tree can guide you through the steps to improve the resolution of co-eluting polar compounds.
Caption: Decision tree for troubleshooting poor separation of polar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. waters.com [waters.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. sorbtech.com [sorbtech.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. moravek.com [moravek.com]
Technical Support Center: 7-Chloro-1,8-naphthyridin-2-ol Solubility for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-Chloro-1,8-naphthyridin-2-ol for biological assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. What is the likely cause and how can I prevent this?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The key is to maintain the compound in a solubilized state. Here are several strategies to address this:
-
Optimize Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Refine Dilution Technique: Instead of a single large dilution, employ a stepwise (serial) dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium or buffer. Then, add this intermediate dilution to the final volume. Adding the stock solution dropwise while gently vortexing can also improve dispersion.
-
Maintain Temperature: Use pre-warmed (37°C) aqueous solutions for dilutions, as temperature can influence solubility.
-
Utilize Serum Proteins: If your assay permits, the proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds by binding to them.
Q2: What are the most common methods to improve the solubility of a poorly soluble compound like this compound for in vitro assays?
A2: Several methods can be employed to enhance the aqueous solubility of this compound. The most common approaches include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility by favoring the more soluble ionized form.
-
Co-solvents: Using a water-miscible organic solvent in which the compound is more soluble can increase the overall solvating power of the aqueous solution.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[1][2]
Q3: What is the recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in cell culture medium should generally be kept below 0.5% (v/v), and ideally below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Problem: Compound precipitates from solution during the experiment.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit. | Determine the kinetic solubility of the compound in your specific assay medium. Perform a concentration-response curve to find the highest soluble and non-toxic concentration. |
| Poor dilution technique. | Use a serial dilution method. Prepare an intermediate dilution in a small volume of pre-warmed medium before adding it to the final volume. Add the compound stock solution slowly while vortexing. |
| Temperature fluctuations. | Ensure all aqueous solutions are pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. |
| Instability of the solubilized form over time. | For some methods, the increased solubility is kinetic rather than thermodynamic, and the compound may precipitate over longer incubation times. Consider preparing fresh solutions immediately before use or evaluating the stability of your formulation over the time course of your experiment. |
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. Researchers are encouraged to determine the solubility experimentally for their specific experimental conditions. The following table provides a template to record your findings.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | 25 | User Data | User Data | Equilibrium Solubility |
| PBS (pH 7.4) | 37 | User Data | User Data | Kinetic Solubility |
| 5% DMSO in PBS (pH 7.4) | 37 | User Data | User Data | Kinetic Solubility |
| 10% Ethanol in PBS (pH 7.4) | 37 | User Data | User Data | Kinetic Solubility |
| 10% PEG 400 in PBS (pH 7.4) | 37 | User Data | User Data | Kinetic Solubility |
| PBS (pH 5.0) | 37 | User Data | User Data | Kinetic Solubility |
| PBS (pH 9.0) | 37 | User Data | User Data | Kinetic Solubility |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol describes a high-throughput method to estimate the kinetic solubility of a compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.
-
Incubation: Add a larger volume (e.g., 198 µL) of pre-warmed (37°C) aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake it for 1.5 to 2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The lowest concentration that shows a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
Protocol 2: Improving Solubility with Co-solvents
-
Co-solvent Selection: Common co-solvents for biological assays include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[3][4]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 100 mM in 100% ethanol).
-
Working Solution Preparation: Prepare a working solution by diluting the co-solvent stock into your aqueous assay buffer. The final concentration of the co-solvent should be kept as low as possible (typically ≤ 5%) to avoid affecting the biological system. Perform a stepwise dilution as described in the FAQs.
-
Vehicle Control: Always include a vehicle control containing the same final concentration of the co-solvent in your assay.
Protocol 3: Improving Solubility with pH Adjustment
-
pKa Determination: If the pKa of this compound is unknown, it should be determined experimentally or predicted using software. As a naphthyridinol, it is expected to have both acidic (hydroxyl group) and basic (nitrogen atoms) properties.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., ranging from pH 4 to 10).
-
Solubility Measurement: Add an excess amount of the solid compound to each buffer.
-
Equilibration: Shake the samples for 24-48 hours at a constant temperature to reach equilibrium.
-
Separation and Quantification: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Optimal pH Selection: Choose the pH at which the compound exhibits the highest solubility for your biological assay, ensuring the selected pH is compatible with your experimental system.
Protocol 4: Improving Solubility with Cyclodextrins
This protocol describes the preparation of a cyclodextrin inclusion complex using the kneading method.[5][6]
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.[7]
-
Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Kneading: a. Place the accurately weighed HP-β-CD in a mortar. b. Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste. c. Gradually add the accurately weighed this compound to the paste. d. Knead the mixture for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a fine sieve to obtain a uniform powder. Store in a desiccator.
-
Reconstitution: The resulting powder can be dissolved in your aqueous assay buffer.
Visualizations
Caption: General experimental workflow for preparing this compound for biological assays.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. emulatebio.com [emulatebio.com]
- 3. Buy this compound | 15944-34-0 [smolecule.com]
- 4. 7-Chloro-[1,8]naphthyridin-2-ol | 15944-34-0 [m.chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Oxidation in Hydroxylated Naphthyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of hydroxylated naphthyridine compounds during storage.
Frequently Asked Questions (FAQs)
Q1: Why are hydroxylated naphthyridine compounds prone to oxidation?
A1: Hydroxylated naphthyridine compounds are susceptible to oxidation primarily due to the presence of the hydroxyl (-OH) group attached to the aromatic naphthyridine ring system. This functional group makes the molecule electron-rich and susceptible to attack by oxidizing agents. The nitrogen atoms within the naphthyridine ring can also influence the electron density of the aromatic system, potentially increasing its reactivity towards oxidation. Oxidation can lead to the formation of colored degradation products and a loss of the compound's intended biological activity.
Q2: What are the primary factors that accelerate the oxidation of these compounds during storage?
A2: Several environmental factors can significantly accelerate the oxidation of hydroxylated naphthyridine compounds:
-
Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions (photo-oxidation).[1]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]
-
pH: The stability of these compounds can be pH-dependent. Non-optimal pH of solutions can catalyze degradation.
-
Presence of Metal Ions: Trace metal ions can act as catalysts in oxidation reactions.
Q3: What are the visible signs of oxidation in my sample?
A3: A common sign of oxidation is a change in the physical appearance of the compound. This can include:
-
Color Change: Often, a sample will develop a yellowish or brownish hue. In solution, this can lead to a darker appearance over time.
-
Precipitation: The formation of insoluble degradation products may be observed as a precipitate in a solution.
-
Changes in Solubility: The oxidized form of the compound may have different solubility characteristics.
Q4: How can I confirm if my compound has oxidized?
A4: Visual inspection is not sufficient for confirmation. Analytical techniques are required to identify and quantify degradation products. The most common method is High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[3] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of hydroxylated naphthyridine compounds.
| Problem | Possible Causes | Recommended Solutions |
| Solid compound has changed color (e.g., from white to yellow/brown). | 1. Exposure to air (oxygen).2. Exposure to light.3. Storage at elevated temperatures. | 1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).2. Store in an amber vial or in a light-proof container in a dark place.[1]3. Store at recommended low temperatures (see Table 1). |
| Solution of the compound darkens over time. | 1. Dissolved oxygen in the solvent.2. pH of the solution is not optimal for stability.3. Exposure to light.4. Contamination with metal ions. | 1. Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) prior to use.2. Buffer the solution to an optimal pH (typically slightly acidic for phenolic compounds).3. Protect the solution from light at all times using amber glassware or by wrapping the container in aluminum foil.4. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
| HPLC analysis shows a decrease in the main peak area and the appearance of new peaks. | 1. Oxidative degradation has occurred.2. The analytical method is not stability-indicating. | 1. Implement the preventative measures outlined in this guide for future storage.2. Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to ensure all degradation products are separated from the main peak.[4] |
| Loss of biological activity in an assay. | 1. The active compound has degraded due to oxidation. | 1. Confirm the purity of the compound using a validated analytical method (e.g., HPLC) before use.2. Prepare fresh solutions from a properly stored solid sample for each experiment. |
Data Presentation: Storage Conditions and Antioxidants
The following tables summarize recommended starting points for the storage and stabilization of hydroxylated naphthyridine compounds. Optimization for each specific compound is recommended.
Table 1: Recommended Storage Conditions
| Storage Duration | Condition | Temperature Range | Atmosphere | Light Protection |
| Short-term (days to weeks) | Solid or Solution | 2-8°C (Refrigerated) | Inert Gas (Argon/Nitrogen) | Amber Vial / Dark |
| Long-term (months to years) | Solid (preferred) | ≤ -20°C (Frozen) | Inert Gas (Argon/Nitrogen) | Amber Vial / Dark |
Note: For solutions, flash-freezing in an inert atmosphere is recommended for long-term storage to minimize degradation.
Table 2: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Typical Concentration Range (w/w or w/v) | Mechanism of Action | Common Applications | | :--- | :--- | :--- | :--- | :--- | | Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Free radical scavenger | Oily and aqueous solutions | | Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% | Free radical scavenger | Oily and aqueous solutions | | α-Tocopherol (Vitamin E) | 0.01% - 0.05% | Free radical scavenger | Oily formulations | | Ascorbic Acid (Vitamin C) | 0.01% - 0.1% | Oxygen scavenger | Aqueous solutions |
Note: The choice of antioxidant should be based on the solubility and compatibility with the compound and the intended application. Always test for compatibility and efficacy.[5][6][7]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2]
Objective: To generate potential degradation products of a hydroxylated naphthyridine compound under various stress conditions.
Materials:
-
Hydroxylated naphthyridine compound
-
1 M HCl, 1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated), using an appropriate analytical method, such as HPLC-UV/MS. Aim for 5-20% degradation of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent hydroxylated naphthyridine compound from all potential degradation products generated during the forced degradation study.
Typical Starting HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound and potential degradation products absorb (a photodiode array detector is ideal for method development).
-
Injection Volume: 10 µL.
Procedure:
-
Inject the control (unstressed) sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Optimize the mobile phase composition, gradient, and other parameters to achieve baseline separation between the parent peak and all degradation peaks.
-
The method is considered "stability-indicating" when all degradation products are successfully separated from the parent compound and from each other.
Mandatory Visualizations
Caption: Potential oxidation pathway of hydroxylated naphthyridines.
Caption: Experimental workflow for stability testing.
Caption: Logical workflow for troubleshooting oxidation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Reaction pathways and mechanisms of the electrochemical degradation of phenol on different electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. iipseries.org [iipseries.org]
- 6. drugs.com [drugs.com]
- 7. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Technical Support Center: High-Purity 7-Chloro-1,8-naphthyridin-2-ol
Welcome to the technical support guide for the sublimation of 7-Chloro-1,8-naphthyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this versatile heterocyclic compound.[1] This guide provides a comprehensive sublimation protocol, answers to frequently asked questions, and in-depth troubleshooting to address challenges encountered during the purification process.
Scientific Rationale for Sublimation
Sublimation is a physical purification technique where a solid transitions directly into a gaseous state, bypassing the liquid phase, and then deposits back into a pure solid form on a cooled surface.[2][3] This method is exceptionally well-suited for purifying organic compounds that are thermally stable and have a sufficiently high vapor pressure below their melting point.[2][4] For heterocyclic compounds like this compound, which are often key intermediates in pharmaceutical synthesis, achieving high purity is paramount.[1] Sublimation offers a solvent-free, "green chemistry" approach to remove non-volatile impurities, resulting in a product of very high purity with minimal mechanical loss.[4]
Frequently Asked Questions (FAQs)
Q1: At what temperature and pressure should I start the sublimation of this compound?
Q2: My compound is not subliming, even at elevated temperatures. What should I do?
A2: This issue can arise from several factors. First, verify the integrity of your vacuum system; a leak will prevent the pressure from being low enough for sublimation to occur at a reasonable temperature.[6] The system should not produce a hissing sound.[6] Second, ensure your temperature is high enough. If you are within the estimated range and see no sublimation, increase the temperature gradually in 5-10°C increments.[7] Be cautious not to exceed the decomposition temperature. Finally, ensure the crude material is thoroughly dried, as residual solvent can affect the vapor pressure.[6]
Q3: The yield of my sublimed product is very low. How can I improve it?
A3: Low yield is a common issue. Check for vacuum leaks, as a poor vacuum will reduce sublimation efficiency. Ensure the temperature is optimal—too low, and the sublimation rate will be slow; too high, and you risk decomposition. The distance between the heated sample and the cold finger is also critical; it should be as short as possible. Also, ensure that the sublimation is run for a sufficient amount of time to allow for the complete transfer of the volatile compound. Finally, be careful during the recovery of the purified crystals from the cold finger to minimize mechanical loss.[8]
Q4: My sample is turning dark or charring during the process. What does this mean?
A4: Darkening or charring is a clear indication of thermal decomposition.[6] Immediately reduce the heating temperature.[6] This issue underscores the importance of heating the sample slowly and carefully monitoring its appearance. Performing the sublimation at a lower pressure (higher vacuum) can allow the compound to sublime at a lower, safer temperature, thus preventing decomposition.[2][4]
Q5: How can I ensure the purity of my final product?
A5: Visually, the sublimed crystals should appear well-formed and free of discoloration. To confirm purity, it is essential to perform analytical testing such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value (if available) and the absence of impurity peaks in HPLC and NMR spectra are strong indicators of high purity.
Detailed Sublimation Protocol
This protocol is a general guideline and may require optimization based on your specific equipment and the initial purity of the this compound.
Apparatus and Materials
-
Sublimation apparatus (including a flask or chamber for the crude material and a cold finger)
-
High-vacuum pump
-
Cold trap (recommended to protect the pump)
-
Heating source (oil bath or heating mantle)
-
Thermometer or thermocouple
-
Crude, dry this compound
-
Vacuum grease
-
Spatula for crystal recovery
Experimental Workflow Diagram
Caption: Workflow for the sublimation of this compound.
Step-by-Step Methodology
-
Preparation:
-
Ensure the crude this compound is completely dry. Residual solvents can interfere with the sublimation process.[6]
-
If the solid is in large chunks, gently crush it into a fine powder using a mortar and pestle to increase the surface area for more efficient sublimation.[6]
-
Clean and dry the sublimation apparatus thoroughly.
-
Lightly apply a thin layer of vacuum grease to the ground glass joints to ensure a good seal.[6]
-
-
Apparatus Setup:
-
Place the powdered crude sample at the bottom of the sublimation flask.
-
Insert the cold finger into the apparatus, ensuring there is a small gap between the bottom of the cold finger and the sample.[9]
-
Securely clamp the apparatus.
-
Connect the apparatus to a high-vacuum pump via thick-walled tubing. A cold trap between the apparatus and the pump is highly recommended to capture any volatile impurities.[10]
-
-
Running the Sublimation:
-
Start the vacuum pump and allow the apparatus to evacuate fully. A good vacuum is essential for sublimation at a lower temperature.[2]
-
Once a stable vacuum is achieved, begin circulating coolant (e.g., cold water) through the cold finger. It is important to apply the vacuum before the coolant to prevent condensation on the cold finger.[6]
-
Slowly begin to heat the sample using an oil bath or heating mantle.[2] Start at a temperature around 130°C and increase gradually.
-
Carefully monitor the apparatus. The first sign of sublimation will be the appearance of fine, needle-like crystals on the cold finger.
-
Once sublimation begins, maintain the temperature and pressure at a steady state. If the sample begins to darken, reduce the heat immediately.[6]
-
Continue the process until a sufficient amount of product has collected on the cold finger and sublimation appears to have ceased.
-
-
Product Recovery:
-
Turn off the heating and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Once cooled, turn off the coolant flow.
-
Very slowly and carefully vent the system to atmospheric pressure. Abruptly introducing air will dislodge the purified crystals from the cold finger.[6]
-
Carefully remove the cold finger from the apparatus.
-
Using a clean spatula, gently scrape the purified crystals onto a pre-weighed watch glass.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the sublimation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Sublimation | 1. Inadequate vacuum (leak in the system). 2. Temperature is too low. 3. Compound has a very low vapor pressure. | 1. Check all joints and connections for leaks. Re-grease joints if necessary. 2. Gradually increase the temperature in 5-10°C increments. 3. Ensure the highest possible vacuum is being applied. |
| Low Yield | 1. Sublimation time is too short. 2. Temperature is not optimal. 3. Poor vacuum. 4. Mechanical loss during recovery. | 1. Allow the sublimation to run for a longer period. 2. Empirically determine the optimal temperature where sublimation is efficient but decomposition does not occur. 3. Improve the vacuum system. 4. Be meticulous when scraping the crystals from the cold finger. |
| Product Decomposition (Charring) | 1. Heating temperature is too high. 2. Heating rate is too fast. | 1. Immediately reduce the temperature. 2. Heat the sample more slowly and gradually. 3. Use a higher vacuum to lower the required sublimation temperature.[2][4] |
| Contaminated Product | 1. Impurities are also volatile under the sublimation conditions. 2. "Bumping" of the crude material onto the cold finger. | 1. Consider a preliminary purification step (e.g., recrystallization) if volatile impurities are present. 2. Heat the sample very slowly to avoid vigorous sublimation that can carry over crude material. Ensure the sample is a fine powder. |
| Crystals Falling from Cold Finger | 1. Apparatus was vented too quickly. 2. Mechanical shock or vibration. | 1. Vent the system very slowly and gently. 2. Ensure the apparatus is in a stable, vibration-free location. Handle with care during disassembly. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common sublimation issues.
References
- 1. Buy this compound | 15944-34-0 [smolecule.com]
- 2. innovation.world [innovation.world]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. subligeniusprint.com [subligeniusprint.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. globalspec.com [globalspec.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
Unraveling the Structure-Activity Relationship of 7-Chloro-1,8-naphthyridin-2-ol Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-Chloro-1,8-naphthyridin-2-ol analogs and related 1,8-naphthyridine derivatives. The following sections summarize key quantitative data from cytotoxic studies, detail relevant experimental protocols, and visualize the crucial relationships between chemical structure and biological activity.
The 1,8-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a chlorine atom at the 7-position and a hydroxyl group at the 2-position of the 1,8-naphthyridine core presents a unique chemical entity with potential for therapeutic applications. Understanding the SAR of this specific analog family is crucial for the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
Systematic modifications of the 1,8-naphthyridine ring have provided valuable insights into the structural requirements for potent cytotoxic activity. While a comprehensive SAR study specifically on this compound analogs is not extensively available in the public domain, analysis of related substituted 1,8-naphthyridine derivatives offers significant clues.
Key SAR insights from studies on various 1,8-naphthyridine analogs reveal that substitutions at the C-2, C-3, C-5, C-6, and C-7 positions play a critical role in modulating their anticancer potency.
For instance, a study on 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the MCF-7 human breast cancer cell line highlighted the importance of the substituent at the C-3 position. The introduction of various heterocyclic moieties at this position led to a range of cytotoxic activities, with some compounds exhibiting greater potency than the reference drug staurosporine.
Another study investigating the cytotoxicity of various naphthyridine derivatives against HeLa, HL-60, and PC-3 cancer cell lines demonstrated that methyl substitution at the C-6 or C-7 positions generally leads to higher activity compared to substitution at the C-5 position.[1] Furthermore, the presence of a naphthyl ring at the C-2 position was shown to significantly increase cytotoxicity.[1]
The following tables summarize the in vitro cytotoxic activity of selected 1,8-naphthyridine derivatives from various studies.
Table 1: Cytotoxic Activity of 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF-7 Cell Line
| Compound ID | Modifications from Core Structure | IC50 (µM) |
| Staurosporine (Reference) | - | 4.51 |
| 3f | 2-phenyl, 3-(substituted)-1-arylprop-2-en-1-one | 6.53 |
| 6f | 2-phenyl, 3-(substituted pyrazol-4-yl) | 7.88 |
| 8c | 2-phenyl, 3-(substituted pyrimidin-2-yl) | 7.89 |
| 10b | 2-phenyl, 3-(substituted pyridin-2-yl) | 7.79 |
| 10c | 2-phenyl, 3-(substituted pyridin-2-yl) | 1.47 |
| 8d | 2-phenyl, 3-(substituted pyrimidin-2-yl) | 1.62 |
| 4d | 2-phenyl, 3-(substituted pyrazol-5-yl) | 1.68 |
| 10f | 2-phenyl, 3-(substituted pyridin-2-yl) | 2.30 |
Table 2: Cytotoxic Activity of Naphthyridine Derivatives Against Various Cancer Cell Lines [1]
| Compound ID | Modifications | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
| Colchicine (Reference) | - | 23.6 | 7.8 | 19.7 |
| 5 | C-6 Methyl | >100 | 102.9 | 124.6 |
| 10 | C-6 Methyl | 15.3 | 2.9 | 10.1 |
| 14 | C-2 Naphthyl | 2.6 | 0.8 | 6.2 |
| 15 | C-6 Methyl, C-2 Naphthyl | 2.3 | 0.4 | 5.8 |
| 16 | C-7 Methyl, C-2 Naphthyl | 0.7 | 0.1 | 5.1 |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogs and related derivatives is predominantly carried out using in vitro cell-based assays. A detailed methodology for the commonly employed MTT assay is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and the insoluble formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the structure-activity relationship of 1,8-naphthyridine analogs.
Caption: Key substitution points on the 1,8-naphthyridine core and their general effect on cytotoxic activity.
Caption: A simplified workflow of the MTT assay for determining the cytotoxicity of test compounds.
References
A Comparative Analysis of 1,8-Naphthyridine and 1,7-Naphthyridine Scaffolds in Kinase Inhibition
In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, the selection of a core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall pharmacological profile. Among the myriad of privileged structures, the naphthyridine isomers have garnered significant attention. This guide provides a comparative analysis of the kinase inhibitory potency of two prominent isomers: the 1,8-naphthyridine and 1,7-naphthyridine scaffolds. This objective overview, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the nuances and therapeutic potential of each scaffold.
While a direct head-to-head comparison of identically substituted 1,8- and 1,7-naphthyridine derivatives against the same kinase is not extensively documented in the reviewed literature, a comparative analysis can be drawn from the numerous studies on derivatives of each scaffold. Both have proven to be versatile frameworks for the design of potent kinase inhibitors, with the choice of scaffold often being dictated by the specific kinase target and the desired mode of interaction within the ATP-binding site.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the kinase inhibitory activities of representative compounds from both the 1,8-naphthyridine and 1,7-naphthyridine series against various kinases. It is important to note that the substituents on the naphthyridine core, as well as the specific kinase being targeted, significantly influence the observed potency.
| Scaffold | Derivative Class | Target Kinase | IC50 / Ki (nM) | Reference |
| 1,8-Naphthyridine | 5H-benzo[c][1][2]naphthyridin-6-one analogs | Aurora Kinase A | Potent Inhibition (Specific IC50 not detailed in abstract) | [1] |
| 1,8-Naphthyridine | 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one | c-Met | 5.40 | [3] |
| 1,8-Naphthyridine | 1,3-diphenylbenzo[f][1][4]naphthyridine derivatives | Topoisomerase IIα | More potent than etoposide | [5] |
| 1,7-Naphthyridine | 3-cyano-1,7-naphthyridine derivative | PIP4K2A | 14 | [6] |
| 1,7-Naphthyridine | 5-chloro-1,7-naphthyridine carboxamide | PIP4K2A | 3.1 | [7] |
| 1,7-Naphthyridine | 1,7-naphthyridine 1-oxides | p38 MAP kinase | Potent and selective inhibition | [8] |
| 1,6-Naphthyridine | 5,7-disubstituted[1][9]naphthyridines | Spleen Tyrosine Kinase (SYK) | Potent Inhibition (Specific IC50 not detailed in abstract) | [10] |
From the available data, it is evident that both scaffolds can serve as the foundation for highly potent kinase inhibitors with activities in the nanomolar range. The 1,8-naphthyridine scaffold has been successfully utilized to develop inhibitors for kinases such as Aurora kinase and c-Met.[1][4] On the other hand, the 1,7-naphthyridine core has proven effective in targeting kinases like PIP4K2A and p38 MAP kinase.[6][8]
Experimental Protocols
The determination of kinase inhibitory potency relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments frequently cited in the evaluation of naphthyridine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: The kinase, a specific peptide substrate, and the test compound (at varying concentrations) are combined in a reaction buffer within the wells of a 96- or 384-well plate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of a specific concentration of ATP. The reaction mixture is then incubated for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Thermal Shift Assay (TSA)
TSA is a biophysical technique used to assess the binding of a ligand (inhibitor) to a protein (kinase) by measuring changes in the protein's thermal stability.
-
Sample Preparation: The purified kinase is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. The test compound is added to this mixture.
-
Thermal Denaturation: The samples are subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Fluorescence Monitoring: As the protein unfolds (denatures) with increasing temperature, its hydrophobic core becomes exposed, leading to an increase in the fluorescence of the dye.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined for the kinase alone and in the presence of the test compound. A significant increase in the Tm in the presence of the compound indicates direct binding and stabilization of the kinase.[6]
Visualizing Kinase Inhibition and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized workflow for kinase inhibitor screening and a simplified kinase signaling pathway.
Caption: A generalized workflow for the discovery and validation of naphthyridine-based kinase inhibitors.
Caption: A simplified representation of a kinase signaling cascade and the point of intervention for naphthyridine-based inhibitors.
Conclusion
Both 1,8-naphthyridine and 1,7-naphthyridine scaffolds are valuable starting points for the development of potent and selective kinase inhibitors. The choice between these two isomers is not straightforward and depends heavily on the specific kinase being targeted and the desired pharmacophoric features of the final compound. The 1,8-naphthyridine core has been extensively explored and has led to the discovery of inhibitors for a variety of kinases.[11][12] The 1,7-naphthyridine scaffold is also a promising framework, with recent studies highlighting its potential for developing highly potent and selective inhibitors.[6][13]
Future research involving the synthesis and parallel evaluation of closely related analogs from both series against a panel of kinases would provide a more definitive comparison of their intrinsic inhibitory potential and guide the rational design of next-generation kinase inhibitors.
References
- 1. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1,3-diphenylbenzo[f][1,7]naphthyrdines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. benchchem.com [benchchem.com]
In Vivo Efficacy of Novel Naphthyridinone-Based MET Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MET receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers. This has spurred the development of a range of MET kinase inhibitors. Among these, naphthyridinone-based compounds have emerged as a promising structural class. This guide provides an objective comparison of the in vivo efficacy of novel naphthyridinone-based MET kinase inhibitors against other selective MET inhibitors, supported by experimental data.
Comparative Efficacy in Xenograft Models
The in vivo anti-tumor activity of several MET kinase inhibitors has been evaluated in various cancer cell line-derived (CDX) and patient-derived (PDX) xenograft models. The following tables summarize the efficacy data for key naphthyridinone-based inhibitors and other notable MET inhibitors.
Table 1: In Vivo Efficacy of Naphthyridinone-Based MET Kinase Inhibitors
| Compound | Xenograft Model | Dosing Schedule | Efficacy | Reference |
| AMG 337 | U-87 MG (Glioblastoma) | 10 mg/kg, once daily | Tumor Regression | [1] |
| SNU-620 (Gastric Cancer) | 1 mg/kg, once daily | Near complete inhibition of MET phosphorylation | [1] | |
| SNU-5 (Gastric Cancer) | 1, 3, and 10 mg/kg, once daily | Significant tumor regression | [1] | |
| Compound 13f | U-87 MG (Glioblastoma) | 50 mg/kg | 114% Tumor Growth Inhibition (TGI) | |
| HT-29 (Colon Cancer) | 50 mg/kg | 95% TGI | ||
| Compound 20j | U-87 MG (Glioblastoma) | 12.5 mg/kg | 131% TGI, 4/6 partial regressions |
Table 2: In Vivo Efficacy of Other Selective MET Kinase Inhibitors for Comparison
| Compound | Xenograft Model | Dosing Schedule | Efficacy | Reference |
| Savolitinib | H1993 (NSCLC) | 0.3 mg/kg | Maximal response in tumor growth inhibition | [2] |
| EBC-1 (NSCLC) | 2.5 mg/kg | Maximal response in tumor growth inhibition | [2] | |
| METex14 PDX (NSCLC) | 5 mg/kg | 98% TGI | [3] | |
| METex14 PDX (NSCLC) | 25 mg/kg | 62% tumor volume reduction | [3] | |
| Capmatinib | EBC-1 (NSCLC) | 10 mg/kg, twice daily | Pronounced tumor regression | [4] |
| Tepotinib | LU5349 (NSCLC PDX) | 125 mg/kg, once daily | -84% median tumor volume change (regression) | [5] |
| LU5406 (NSCLC PDX) | 125 mg/kg, once daily | -63% median tumor volume change (regression) | [5] |
Key Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the MET signaling pathway and a typical in vivo experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,8-Naphthyridine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities.[1] Among these, the 1,8-naphthyridine core is the most extensively studied; however, its isomeric counterparts—1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridines—are emerging as significant areas of research.[2] This guide provides a comparative overview of the biological efficacy of different naphthyridine isomers, with a focus on their anticancer and antimicrobial properties, supported by experimental data from various studies.
Comparative Efficacy in Oncology
Naphthyridine derivatives have shown considerable promise as anticancer agents, exerting their effects through mechanisms such as the inhibition of topoisomerase II, modulation of kinase signaling pathways, and induction of apoptosis.[2] The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative derivatives from different naphthyridine isomer classes against various human cancer cell lines. It is important to note that these results are from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives (IC₅₀ in µM)
| Naphthyridine Isomer | Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,5-Naphthyridine | Phenyl- and indeno-1,5-naphthyridine derivatives | COLO 205 (Colon) | Antiproliferative Activity | [3] |
| 1,6-Naphthyridine | 1,6-naphthyridine-2-one derivative (19g) | HCT116 (Colorectal) | Substantial Cytotoxicity | [4] |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 | |
| HCT116 (Colon) | 3.18 | |||
| HT29 (Colon) | 1.09 | |||
| SW620 (Colon) | 3.05 | |||
| 2,4-disubstituted-1,7-naphthyridine (17a) | MOLT-3 (Lymphoblastic Leukemia) | 9.1 | [5] | |
| HeLa (Cervical Carcinoma) | 13.2 | [5] | ||
| HL-60 (Promyeloblast) | 8.9 | [5] | ||
| 1,8-Naphthyridine | Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [2][6] |
| K-562 (Leukemia) | 0.77 | [2][6] | ||
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl (Compound 29) | PA-1 (Ovarian) | 0.41 | [2][6] | |
| SW620 (Colon) | 1.4 | [2][6] | ||
| Compound 16 | HeLa (Cervical) | 0.7 | [7] | |
| HL-60 (Leukemia) | 0.1 | [7] | ||
| PC-3 (Prostate) | 5.1 | [7] | ||
| 2,6-Naphthyridine | Indolo[8][9]naphthyridine alkaloids | Not Specified | Anticancer Activity | |
| 2,7-Naphthyridine | Novel 2,7-naphthyridine compounds | Various | Anticancer Activity | [10] |
Comparative Efficacy in Microbiology
The antimicrobial properties of naphthyridine derivatives, particularly the 1,8-isomer, are well-established, with nalidixic acid being a landmark example.[2] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial strains.
Table 2: Comparative Antimicrobial Activity of Naphthyridine Derivatives (MIC in µg/mL)
| Naphthyridine Isomer | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | 7-(1-aminocyclopropyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (11g) | S. aureus | Not specified (comparable to ciprofloxacin) | [11] |
| E. coli | Not specified (comparable to ciprofloxacin) | [11] | ||
| 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (11e) | Multidrug-resistant S. pneumoniae | Not specified (very good activity) | [11] | |
| 2,7-Naphthyridine | Compound 10j | S. aureus | 8 mg/L | [12] |
| Compound 10f | S. aureus | 31 mg/L | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of naphthyridine derivatives are often attributed to their interaction with key cellular pathways. For instance, many anticancer 1,8-naphthyridines function as topoisomerase II inhibitors, leading to DNA damage and apoptosis.[2] Certain 1,7-naphthyridine derivatives are potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[13] Furthermore, novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase, which is implicated in the development of several cancers.[4]
Caption: FGFR4 signaling inhibition by a 1,6-naphthyridine derivative.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Dissolve the naphthyridine derivatives in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations and incubate for 48-72 hours.[8]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.[8]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[8]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).[8]
-
Serial Dilution of Compounds: Serially dilute the naphthyridine derivatives in a 96-well microtiter plate containing broth.[8]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.[14]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is proportional to kinase activity.
-
Compound Preparation: Prepare a serial dilution of the naphthyridine inhibitor in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and the inhibitor at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and generating a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: General experimental workflows for biological assays.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
New Naphthyridine Derivatives Show Promise in Head-to-Head Benchmarking Against Established Anticancer Agents
For Immediate Release
Shanghai, China – December 30, 2025 – In the ongoing search for more effective cancer therapies, a new class of naphthyridine derivatives is demonstrating significant cytotoxic activity against a range of human cancer cell lines. This comparative guide provides a benchmark of these novel compounds against well-established anticancer agents—doxorubicin, cisplatin, and paclitaxel—supported by experimental data to offer an objective evaluation for researchers, scientists, and drug development professionals.
The data presented herein summarizes the anti-proliferative efficacy of select novel naphthyridine derivatives, quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The comparative analysis reveals that certain naphthyridine derivatives exhibit potency comparable to, and in some cases exceeding, that of standard chemotherapeutic drugs in specific cell lines.
Comparative Anticancer Activity
The in vitro cytotoxic activity of the new naphthyridine derivatives and standard anticancer drugs was assessed against a panel of human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), PC-3 (prostate cancer), and MCF-7 (breast cancer). The results, collated from multiple studies, are presented in the tables below. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: IC50 Values (µM) of Naphthyridine Derivatives and Colchicine against Various Cancer Cell Lines
| Compound ID | HeLa | HL-60 | PC-3 | Reference |
| Naphthyridine Derivative 14 | 2.6 | 1.5 | 2.7 | [1] |
| Naphthyridine Derivative 15 | 2.3 | 0.8 | 11.4 | [1] |
| Naphthyridine Derivative 16 | 0.7 | 0.1 | 5.1 | [1] |
| Colchicine | 23.6 | 7.8 | 19.7 | [1] |
Table 2: IC50 Values (µM) of Methoxy-Substituted Naphthyridine Isomers against Various Cancer Cell Lines
| Compound ID | Naphthyridine Isomer | HeLa (IC50, µM) | HL-60 (IC50, µM) | PC-3 (IC50, µM) | Reference |
| 1 | 1,8-Naphthyridin-4-one | > 100 | 25.8 | > 100 | [2] |
| 2 | 1,8-Naphthyridin-4-one | 104.2 | 20.1 | 109.3 | [2] |
Table 3: IC50 Values (µM) of Standard Anticancer Agents against Various Cancer Cell Lines
| Drug | HeLa | MCF-7 | Reference |
| Doxorubicin | 1.7 | - | [3] |
| Cisplatin | 77.4 | - | [3] |
| Doxorubicin | - | 118.48 ± 6.03 (µg/mL) | [4] |
| Cisplatin | - | - |
Unraveling the Mechanisms of Action
The anticancer effects of naphthyridine derivatives are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of topoisomerase II, and interference with crucial signaling pathways such as PI3K/Akt and WNT.[5][6]
Topoisomerase II Inhibition
Several naphthyridine derivatives have been found to target topoisomerase II, an enzyme essential for DNA replication.[1][7] By inhibiting this enzyme, these compounds can halt the proliferation of cancer cells.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers. Some naphthyridine derivatives have been shown to inhibit this pathway, leading to cancer cell death.
WNT Signaling Pathway Inhibition
The WNT signaling pathway is another key regulator of cell growth and differentiation that is often hyperactivated in cancer. Certain naphthyridine derivatives have demonstrated the ability to inhibit this pathway, thereby suppressing tumor growth.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives or standard drugs and incubated for an additional 48 hours.[8]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100-150 µL of a solubilization solvent (e.g., DMSO).[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the test compounds for the desired time period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed by adding ice-cold 70% ethanol dropwise while vortexing and stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed and resuspended in a PI staining solution containing RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using Graphviz.
Experimental workflow for evaluating anticancer agents.
Inhibition of the PI3K/Akt signaling pathway.
Inhibition of the WNT signaling pathway.
References
- 1. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. topogen.com [topogen.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of 1,8-Naphthyridine Derivative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and antibacterial effects. A crucial aspect of the preclinical development of these derivatives is understanding the correlation between their activity in laboratory-based in vitro assays and their efficacy in living organisms (in vivo). This guide provides a comparative analysis of the in vitro and in vivo performance of select 1,8-naphthyridine derivatives, supported by experimental data and detailed methodologies to aid researchers in this field.
Anticancer Activity: The Case of Voreloxin (SNS-595)
Voreloxin is a first-in-class anticancer quinolone derivative that intercalates DNA and inhibits topoisomerase II, leading to site-selective DNA damage.[1][2] It has been evaluated in a range of in vitro and in vivo cancer models, making it an excellent case study for examining the in vitro-in vivo correlation of a 1,8-naphthyridine derivative.
Data Presentation: Voreloxin Activity
The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo antitumor efficacy of Voreloxin.
Table 1: In Vitro Cytotoxicity of Voreloxin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.04 - 0.97 |
| MV4-11 | Acute Myeloid Leukemia | 0.04 - 0.97 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.04 - 0.97 |
| Various Solid Tumors | Breast, Ovarian, Colon, Lung, Gastric, Melanoma | 0.04 - 0.97 |
Note: The IC50 values are presented as a range as reported in a study evaluating Voreloxin's activity across a broad panel of 11 tumor cell lines.[3]
Table 2: In Vivo Antitumor Efficacy of Voreloxin in Mouse Xenograft Models
| Tumor Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) |
| KB Xenograft | Nasopharyngeal Carcinoma | 20 mg/kg, weekly for 5 doses | 86 |
| Solid Tumor Xenografts | Breast, Ovarian, Colon, Lung, Gastric, Melanoma | Not specified | 63 - 88 |
| Hematologic Tumor Xenografts | Leukemia | Not specified | Strong dose-dependent inhibition |
| Multidrug-Resistant Tumor Models | Various | Not specified | Strong dose-dependent inhibition |
Correlation Analysis
Voreloxin demonstrates a strong correlation between its potent in vitro cytotoxicity and its significant in vivo antitumor activity. The low micromolar to nanomolar IC50 values observed across a wide range of cancer cell lines, including drug-resistant ones, translate to substantial tumor growth inhibition in corresponding mouse xenograft models.[1][3] For instance, the potent in vitro activity against leukemia cell lines is mirrored by the induction of bone marrow aplasia in an in vivo mouse model, a relevant therapeutic effect for treating acute myeloid leukemia (AML).[1][2] The broad-spectrum activity seen in vitro is also reflected in the high percentage of tumor growth inhibition in various solid tumor models in vivo.[3]
Antibacterial Activity: A Look at Novel Derivatives
The 1,8-naphthyridine core is also central to many antibacterial agents, with nalidixic acid being an early example. Modern derivatives often show enhanced potency and a broader spectrum of activity.
Data Presentation: Antibacterial Activity
The following table presents data for a novel 1,8-naphthyridine derivative, AB206, which exhibits potent antibacterial activity.
Table 3: In Vitro and In Vivo Antibacterial Activity of AB206
| Bacterial Strain | In Vitro MIC (µg/mL) | In Vivo Efficacy (vs. Nalidixic Acid in Mice) |
| Escherichia coli | Not Specified | 2 to 4 times more potent |
| Klebsiella pneumoniae | Not Specified | 2 to 4 times more potent |
| Proteus morganii | Not Specified | 2 to 4 times more potent |
| Gram-negative clinical isolates | Not Specified | 4 to 18 times more active than nalidixic acid |
Correlation Analysis
The potent in vitro antibacterial activity of AB206 against a range of gram-negative bacteria, including clinical isolates, is strongly correlated with its enhanced chemotherapeutic effects in experimentally infected mice.[4] The observation that AB206 is significantly more active than the established drug nalidixic acid in in vitro assays is mirrored by its superior potency in clearing bacterial infections in in vivo models.[4] This demonstrates a positive predictive value of the in vitro minimum inhibitory concentration (MIC) for the in vivo therapeutic outcome.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 1,8-naphthyridine derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.[3]
In Vivo Antitumor Efficacy: Mouse Xenograft Model
This model is used to evaluate the effect of an anticancer agent on the growth of human tumors in an immunodeficient mouse.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., approximately 150 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The 1,8-naphthyridine derivative is administered at a predetermined dose and schedule (e.g., intravenously or orally, once weekly). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration of treatment. The antitumor efficacy is often expressed as the percentage of tumor growth inhibition.[3]
In Vitro Antibacterial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Preparation of Antimicrobial Dilutions: The 1,8-naphthyridine derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for the anticancer agent Voreloxin.
Caption: Preclinical drug discovery workflow for 1,8-naphthyridine derivatives.
References
- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Chloro-1,8-naphthyridin-2-ol: A Comprehensive Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 7-Chloro-1,8-naphthyridin-2-ol, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) may vary by supplier, analogous compounds exhibit acute oral toxicity, skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety protocols must be followed.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which can cause irritation.[3] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[3][2] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Improper disposal, such as drain disposal, is prohibited.
Experimental Protocol for Waste Accumulation and Disposal:
-
Waste Identification and Segregation:
-
Container Selection:
-
Use a designated, compatible hazardous waste container with a leak-proof, screw-on cap.[3] The container must be in good condition, free from rust or leaks.
-
For liquid waste, ensure the container is designed for liquids. Do not use food-grade containers.
-
-
Waste Collection:
-
Solid Waste: Carefully place solid this compound and contaminated consumables (e.g., weighing boats, contaminated wipes) into the designated solid waste container. Avoid generating dust.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container.
-
Keep the waste container closed except when adding waste.[3][2]
-
-
Labeling:
-
Label the hazardous waste container with a "Hazardous Waste" tag before or at the time of the first addition.
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a lab tray, is used to capture any potential leaks.[3] The secondary container must be able to hold 110% of the volume of the primary container.[3]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a specified time (e.g., 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.
-
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Chloro-1,8-naphthyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 7-Chloro-1,8-naphthyridin-2-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar chlorinated heterocyclic compounds.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a heterocyclic compound that should be handled as a hazardous substance.[2] Potential hazards, inferred from analogous compounds, include skin, eye, and respiratory irritation.[1][3][4] Therefore, a comprehensive PPE ensemble is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles. |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[1][4] | Protects eyes and face from splashes or airborne particles of the compound. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[6] | Protects the body and personal clothing from contamination. The design ensures maximum coverage. |
| Respiratory Protection | A minimum of an N95 or FFP2 disposable filtering facepiece respirator. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations involving significant aerosolization. | Prevents inhalation of the compound, especially when handling the powder form. |
| Foot Protection | Disposable shoe covers over closed-toe shoes.[7] | Prevents the tracking of chemical contamination outside of the designated handling area. |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial for the safe handling of this compound to prevent contamination and exposure.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to cleanup.
Detailed Methodologies:
-
Preparation and Engineering Controls: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control for inhalation of dust or fumes.[6] Before starting, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Donning PPE: Follow a structured approach when putting on PPE to prevent contamination. The recommended order is: gown, respiratory protection, eye and face protection, and finally, double gloves.
-
Handling the Compound: When handling the solid compound, use techniques that minimize dust generation, such as gentle scooping and careful transfer. Avoid any direct contact with the skin and eyes.[3]
-
Decontamination: Upon completion of the experimental work, thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, inner gloves, eye and face protection, and finally, the respirator. Dispose of all single-use PPE as hazardous waste.
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound Waste
Caption: A clear workflow for the proper disposal of waste containing this compound.
Disposal Protocol:
-
Waste Segregation: All waste materials, including excess this compound, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Container Management: The waste container must be kept sealed when not in use and stored in a designated, secure, and well-ventilated secondary containment area.
-
Licensed Disposal: The disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor in accordance with local, state, and federal regulations.[1]
Emergency Plan: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Table 2: Emergency Procedures for this compound
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Small Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a labeled hazardous waste container. Decontaminate the spill area. |
| Large Spill | Evacuate the laboratory and alert others. Contact the institution's emergency response team. |
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 15944-34-0 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. downloads.ossila.com [downloads.ossila.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
